molecular formula H4NiS2 B6304678 Nickel;sulfane CAS No. 12035-51-7

Nickel;sulfane

Cat. No.: B6304678
CAS No.: 12035-51-7
M. Wt: 126.86 g/mol
InChI Key: CBJSXTNBQQMXNY-UHFFFAOYSA-N
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Description

Significance of Nickel-Sulfur Interactions in Chemical Transformations and Materials Science

The interactions between nickel and sulfur give rise to a diverse range of properties that are highly valuable in both chemical transformations and materials science. Nickel sulfides are recognized for their catalytic prowess in various reactions, including hydrodesulfurization processes crucial for refining crude oil. ontosight.aisamaterials.com Their ability to facilitate redox reactions also makes them important materials in electrochemistry, where they are explored as electrode materials for batteries and supercapacitors. ontosight.aiscispace.comtaylorandfrancis.com

In the realm of materials science, the semiconducting nature of certain nickel sulfide (B99878) phases has led to their investigation for applications in electronic and optoelectronic devices. ontosight.aiscispace.com The varied stoichiometries of nickel sulfides allow for the tuning of their electronic band structures, making them suitable for applications ranging from photocatalysis for environmental remediation to components in solar cells. scispace.comresearchgate.netnih.govrsc.org The distinct magnetic and physical properties of different nickel sulfide compounds further broaden their applicability in advanced technologies.

Overview of Stoichiometric and Non-stoichiometric Nickel Sulfides and Related Compounds

The nickel-sulfur system is characterized by a rich variety of compounds with both fixed (stoichiometric) and variable (non-stoichiometric) compositions. wikipedia.orgwikipedia.org These compounds, generically represented by the formula NiₓSᵧ, exhibit a wide array of crystal structures and, consequently, a broad spectrum of physical and chemical properties. wikipedia.org

Stoichiometric Nickel Sulfides: These compounds have a definite ratio of nickel to sulfur atoms. Some of the most well-studied stoichiometric nickel sulfides include:

Nickel(II) sulfide (NiS): Exists in two main polymorphs: the hexagonal α-phase and the rhombohedral β-phase (millerite). wikipedia.org

Nickel disulfide (NiS₂): Has a cubic pyrite-type structure. aip.org

Trinickel disulfide (Ni₃S₂): Also known as heazlewoodite, it possesses a rhombohedral structure. aip.org

Polydymite (Ni₃S₄): A cubic spinel-type structure. aip.org

Godlevskite (Ni₇S₆): An orthorhombic structure. rsc.org

Pentlandite (B1173512) ((Fe,Ni)₉S₈): While containing iron, it is a significant natural source of nickel and highlights the tendency for nickel to form complex sulfide minerals. wikipedia.org

Non-stoichiometric Nickel Sulfides: These compounds have a variable composition, often with defects in the crystal lattice. wikipedia.org An example is Ni₁₇S₁₈, which demonstrates that the nickel-to-sulfur ratio can deviate from simple integer values. scispace.com This non-stoichiometry can significantly influence the material's electronic and catalytic properties. wikipedia.orgrsc.org

Below is an interactive data table summarizing the properties of key nickel sulfide compounds.

Evolution of Research Paradigms in Nickel-Sulfur Systems

Research into nickel-sulfur systems has undergone a significant evolution. Early studies, spanning from the mid-20th century, focused on the fundamental geology and metallurgy of nickel sulfide ores, driven by their economic importance as the primary source of nickel. wikipedia.orgmdpi.com This era established the foundational knowledge of the various nickel sulfide phases and their basic properties.

A notable shift occurred with the advent of nanotechnology and advanced materials science. The research focus has progressively moved towards the synthesis and application of nanostructured nickel sulfides. rsc.orgrsc.org This transition was motivated by the discovery that nanoscale materials often exhibit enhanced catalytic activity and novel electronic properties compared to their bulk counterparts.

Recent research paradigms are increasingly centered on the development of sophisticated nickel sulfide-based materials for specific applications, particularly in energy and environmental sectors. researchgate.netrsc.orgrsc.org This includes the design of:

Heterostructured catalysts: Combining nickel sulfides with other materials like metal oxides or carbon-based nanostructures to create synergistic effects that boost catalytic performance. researchgate.netnih.gov

Advanced electrocatalysts: Engineering the stoichiometry and morphology of nickel sulfides for efficient hydrogen evolution reactions (HER) and oxygen evolution reactions (OER) in water splitting. mdpi.comacs.org

Photocatalytic materials: Utilizing the semiconducting properties of nickel sulfides for the degradation of pollutants under light irradiation. researchgate.netrsc.org

The timeline below illustrates key research frontiers that have emerged over time.

This evolution reflects a deepening understanding of the structure-property relationships in nickel-sulfur systems and a growing ability to tailor these materials for high-performance applications.

Properties

IUPAC Name

nickel;sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ni.2H2S/h;2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJSXTNBQQMXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

S.S.[Ni]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4NiS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12035-51-7
Record name Nickel sulfide (NiS2)
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Synthetic Methodologies and Morphological Control of Nickel Sulfur Compounds

Solution-Based Synthesis Approaches

Solution-based methods are widely employed for the synthesis of nickel sulfide (B99878) nanomaterials due to their versatility in controlling the size, shape, and crystal phase of the final product. These techniques offer mild reaction conditions and the ability to produce a wide range of nickel sulfide stoichiometries.

Hydrothermal and Solvothermal Syntheses: Mechanism and Phase Control

Hydrothermal and solvothermal methods are prominent techniques for synthesizing various nickel sulfide phases by reacting nickel precursors with sulfur sources in an aqueous or non-aqueous solvent, respectively, under elevated temperature and pressure. google.com These methods are effective for controlling the shape, size, and dimensionality of the resulting materials. google.com

The mechanism in these syntheses often involves the gradual release of sulfide ions from the sulfur source, which then react with nickel ions to form nickel sulfide nuclei. These nuclei subsequently grow into larger crystals. The choice of solvent, temperature, reaction time, and precursors significantly influences the final product. For instance, using oleylamine (B85491) as a solvent allows for the synthesis of different nickel sulfide phases, including cubic NiS₂, hexagonal NiS, orthorhombic Ni₇S₆, and trigonal Ni₃S₂, by adjusting the Ni/S ratio. worldscientific.comresearchgate.net

Phase control is a critical aspect of these syntheses. Different phases of nickel sulfide can be selectively obtained by carefully tuning the reaction parameters. worldscientific.comresearchgate.net For example, a facile hydrothermal method using nickel nitrate (B79036) and thiourea (B124793) can yield various morphologies like petal-, urchin-, and sphere-like structures by adjusting reaction time, temperature, and surfactants. osti.govresearchgate.net The use of specific capping agents, such as ethylenediaminetetraacetic acid (EDTA), can also direct the formation of specific hierarchical structures and phases. nii.ac.jp Research has shown that temperature plays a crucial role; for instance, in one study, NiS₂ was the major phase at 180°C, while at 160°C, a mix of NiS and NiS₂ was formed. researchgate.net Similarly, another study demonstrated the formation of the β-NiS phase at higher temperatures (280°C) and α-NiS at lower temperatures (150°C) during the solvothermal decomposition of a nickel dithiocarbamate (B8719985) precursor. rsc.orgrsc.org

The choice of sulfur precursor is also fundamental for phase and morphology control. acs.org A study using microwave-assisted solvothermal synthesis showed that using 1-dodecanethiol (B93513) (DDT) as the sulfur precursor resulted in orthorhombic Ni₉S₈, while using thiourea produced hexagonal NiS. acs.org This highlights the versatility of solvothermal methods in selectively producing different nickel sulfide compounds.

Table 1: Influence of Synthesis Parameters on Nickel Sulfide Phase in Hydrothermal/Solvothermal Methods

Nickel PrecursorSulfur SourceSolventTemperature (°C)Resulting Phase(s)Reference(s)
Nickel chlorideElemental sulfurOleylamine260NiS₂, NiS, Ni₇S₆, Ni₃S₂ worldscientific.comresearchgate.net
Nickel nitrateThioureaWater/Ethylenediamine120-180Petal, urchin, sphere-like NiS osti.govresearchgate.net
Nickel(II) acetylacetonate1-dodecanethiolN-methyl-2-pyrrolidoneMicrowave (100W)o-Ni₉S₈ acs.org
Nickel(II) acetylacetonateThioureaN-methyl-2-pyrrolidoneMicrowave (100W)h-NiS acs.org
Nickel bis(di-iso-butyldithiocarbamate)-Oleylamine150α-NiS rsc.orgrsc.org
Nickel bis(di-iso-butyldithiocarbamate)-Oleylamine280β-NiS rsc.orgrsc.org
Nickel chlorideSulfur powderWater/NaOH180NiS₂ (major) researchgate.net
Nickel chlorideSulfur powderWater/NaOH160NiS (major), NiS₂ (minor) researchgate.net

Chemical Precipitation Techniques for Nanostructure Formation

Chemical precipitation is a straightforward and cost-effective method for producing nickel sulfide nanostructures. milliyaresearchportal.org This technique involves the reaction of a nickel salt with a sulfur-containing precipitating agent in a solution, often at or near room temperature. milliyaresearchportal.orgekb.eg The resulting precipitate consists of nickel sulfide nanoparticles.

The formation of nanostructures through chemical precipitation is influenced by various factors, including the concentration of reactants, temperature, and the presence of capping agents or surfactants. sci-hub.se For example, orthorhombic NiS nanoparticles have been synthesized using a microwave-assisted chemical precipitation method. researchgate.nettandfonline.com In another approach, NiS nanoparticles were prepared by reacting nickel acetate (B1210297) with sodium sulfide in the presence of triethanolamine (B1662121) (TEA) as a capping agent, which helps control the particle size and prevent agglomeration. ijirset.com

The morphology and phase of the precipitated nickel sulfide can be controlled by adjusting the synthesis conditions. For instance, one study optimized the chemical precipitation of NiS nanoparticles by controlling the concentrations of the nickel and sulfide reagents and the reactor temperature, achieving an average particle size of about 20 nm. sci-hub.se Another study used thiocarbohydrazide (B147625) as a sulfur source to produce orthorhombic NiS nanoparticles with a crystallite size of approximately 15.76 nm. ekb.eg The successive ionic layer adsorption and reaction (SILAR) method, a modified chemical bath deposition technique, has also been used to grow nanostructured NiS thin films. tsijournals.com

Controlled Sulfidation of Nickel Precursors

Controlled sulfidation involves the conversion of a pre-synthesized nickel-containing precursor into nickel sulfide. This method offers excellent control over the morphology of the final product, as the structure of the precursor can be retained during the sulfidation process. The sulfidation can be carried out using various sulfur sources, such as hydrogen sulfide (H₂S) gas, thiourea, or sodium sulfide. researchgate.net

For example, nickel foam can be directly sulfided to create a porous network of nickel sulfide, which is beneficial for applications like catalysis and energy storage. The sulfidation of nickel precursors is a common strategy to prepare various phases of nickel sulfide. researchgate.net The reaction of nickel chloride with sodium dithionite (B78146) in aqueous solutions can yield crystalline Ni₃S₂ and Ni₃S₄ at room temperature, depending on the pH of the reaction. researchgate.net Subsequent heating of the Ni₃S₄ phase can produce NiS. researchgate.net

The sulfidation process can be performed in both solution and gas phases. In a solution-based approach, a nickel hydroxide (B78521) precursor, prepared hydrothermally, can be dispersed in ethylene (B1197577) glycol and reacted with sodium sulfide to form different nickel sulfide phases (NiS, Ni₇S₆, Ni₃S₄, NiS₂) by controlling the ratio of the precursors. google.com This method allows for the creation of various morphologies, including sheet-like, urchin-like, or flower-like structures. google.com

Gas-Phase and Solid-State Synthesis

Gas-phase and solid-state methods typically involve higher temperatures and provide alternative routes to produce nickel sulfide materials, particularly as thin films or in bulk crystalline forms.

Chemical Vapor Deposition (CVD) for Thin Film and Nanostructure Fabrication

Chemical Vapor Deposition (CVD) is a powerful technique for fabricating high-quality thin films and nanostructures of nickel sulfide. researchgate.net In a typical CVD process, volatile precursors containing nickel and sulfur are introduced into a reaction chamber, where they decompose and react on a heated substrate to form a solid film. acs.org

Aerosol-assisted chemical vapor deposition (AACVD) is a variation where the precursors are dissolved in a solvent and aerosolized before being transported to the reaction zone. This method has been used to deposit nickel sulfide thin films from single-source precursors, such as nickel(II) complexes of thiobiurets and dithiobiurets. acs.org The deposition temperature in AACVD can influence the phase and morphology of the resulting film. For example, using a specific nickel complex, orthorhombic Ni₇S₆ was formed at all deposition temperatures, while another precursor yielded mixtures of hexagonal Ni₁₇S₁₈ and orthorhombic Ni₇S₆. acs.org

Low-pressure CVD (LPCVD) has also been employed to grow nanostructured Ni₃S₂ thin films on nickel foam substrates. researchgate.net By controlling the ratio of precursors at 300 °C, a single phase of Ni₃S₂ was achieved. researchgate.net Photochemical vapor deposition, using laser irradiation to decompose the precursor, has also been explored for depositing NiS films. acs.org

Solid-State Metathesis Reactions and High-Temperature Syntheses

Solid-state metathesis reactions offer a rapid and often exothermic route to synthesize crystalline nickel sulfides. These reactions typically involve the exchange of ions between two solid reactants, for example, the reaction between nickel chloride (NiCl₂) and sodium sulfide (Na₂S) at high temperatures. wikipedia.org This method can be highly energetic and self-propagating. acs.org

Low-temperature solid-state metathesis reactions have also been developed, which can circumvent the need for high-temperature diffusion. acs.org These reactions can proceed through kinetic intermediates to form the final product. Liquid-mediated metathesis, where the reaction occurs in a liquid medium, has been shown to produce single-phase products at lower temperatures compared to traditional solid-state methods, though the reaction times are longer. ucl.ac.uk

High-temperature synthesis directly from the elemental constituents, nickel and sulfur, is another established method for preparing various nickel sulfide phases. The specific phase obtained depends on the stoichiometry of the reactants and the reaction temperature.

Influence of Reaction Parameters on Phase and Morphology

The final characteristics of nickel sulfide materials are highly dependent on the synthesis conditions. By carefully tuning parameters such as precursor selection, stoichiometry, temperature, pressure, reaction time, and the use of surfactants or templates, it is possible to achieve a high degree of control over the resulting product.

Role of Precursors and Stoichiometric Ratios

The choice of nickel and sulfur precursors, along with their stoichiometric ratio, is a fundamental factor in determining the phase of the resulting nickel sulfide. Various nickel salts, such as nickel chloride (NiCl₂), nickel nitrate (Ni(NO₃)₂·6H₂O), and nickel acetate, can be used as the nickel source. osti.govajol.inforesearchgate.net Similarly, a range of sulfur sources are available, including elemental sulfur, thiourea (CH₄N₂S), and sodium sulfide (Na₂S). osti.govworldscientific.com

The selection of the sulfur precursor has been shown to be a key factor in controlling the crystal structure, size, and morphology of the final material. acs.org For instance, different phases of nickel sulfide, such as cubic NiS₂, hexagonal NiS, orthorhombic Ni₇S₆, and trigonal Ni₃S₂, have been selectively synthesized by adjusting the Ni/S raw material ratio in a solvothermal method using nickel chloride and elemental sulfur. worldscientific.com In some cases, single-source precursors like nickel dithiocarbamate complexes are employed, where the decomposition conditions dictate the final nickel sulfide phase. rsc.org

The stoichiometric ratio of nickel to sulfur in the precursor solution directly influences the phase composition of the synthesized nickel sulfide. nih.govrsc.org For example, a 1:1 molar ratio of nickel to sulfur ions has been shown to result in the formation of two different phases, NiS₂ and Ni₃S₄. rsc.org By carefully controlling the precursor concentrations, it is possible to navigate the complex nickel sulfide phase diagram and target specific compositions. rsc.org For example, in the hydrothermal synthesis of nickel sulfide, varying the concentration of nickel nitrate and thiourea led to different phases. rsc.orgnii.ac.jp Limited availability of nickel and sulfur ions at lower concentrations tended to produce near-stoichiometric phases like NiS and NiS₂, while higher concentrations led to the formation of sulfur-rich phases. rsc.org

Table 1: Influence of Precursors and Stoichiometry on Nickel Sulfide Phase

Nickel PrecursorSulfur PrecursorNi:S RatioResulting Phase(s)Synthesis MethodReference
Nickel chloride (NiCl₂)Elemental sulfurAdjustedCubic NiS₂, hexagonal NiS, orthorhombic Ni₇S₆, trigonal Ni₃S₂Solvothermal worldscientific.com
Nickel nitrate (Ni(NO₃)₂·6H₂O)Thiourea (CH₄N₂S)1:1NiS₂ and Ni₃S₄Hydrothermal rsc.org
Nickel chloride (NiCl₂)Thiourea (CH₄N₂S)StoichiometricNi₂S₃Hydrothermal/Solvothermal
Nickel dithiocarbamateSingle-source-α-NiS, Ni₃S₄, NiS₂Solvothermal rsc.org

Impact of Temperature, Pressure, and Reaction Time

Temperature, pressure, and reaction time are critical process variables that significantly affect the phase, crystallinity, and morphology of nickel sulfide compounds. osti.govresearchgate.netfrontiersin.org Hydrothermal and solvothermal methods, which are commonly employed for nickel sulfide synthesis, rely on the precise control of these parameters. osti.govresearchgate.net

Temperature: The reaction temperature plays a crucial role in phase selection. rsc.org For instance, in the synthesis of Ni₂S₃, maintaining a temperature range of 180–220°C is essential to prevent the formation of other phases like NiS or NiS₂. In some systems, an increase in temperature can lead to a decrease in particle size. rsc.org For example, increasing the reaction temperature from 120°C to 200°C in a solvothermal synthesis resulted in a reduction of the average Ni₂P particle size from 200 to 20 nm. rsc.org However, in other cases, higher temperatures can promote the growth of more crystalline structures. rsc.org The optimal reaction temperature for achieving well-defined nanostructures, such as nanorods, has been identified in specific synthesis systems. frontiersin.org

Pressure: Pressure is another important parameter, particularly in solvothermal and hydrothermal syntheses. Superatmospheric pressure can favor certain reactions and influence the final product. google.com For example, in the conversion of nickel sulfide to nickel sulfate (B86663), operating at elevated pressures is preferred at higher temperatures. google.com

Reaction Time: The duration of the reaction can influence both the phase and morphology of the nickel sulfide product. osti.govresearchgate.net In some syntheses, a short reaction time may result in a low yield of the desired product. frontiersin.org As the reaction time increases, the product yield generally improves, and the morphology can evolve. For example, different morphologies like petal-like, urchin-like, and sphere-like structures have been obtained by tuning the reaction time in a hydrothermal synthesis. osti.govresearchgate.net In certain cases, increasing the reaction time can lead to a phase transformation, suggesting that one phase may be a thermodynamically favored product over another in a particular solvothermal system. rsc.org

Table 2: Effect of Reaction Parameters on Nickel Sulfide Synthesis

ParameterEffectExampleReference
TemperaturePhase control, particle size, crystallinityMaintaining 180–220°C favors Ni₂S₃ formation.
PressureReaction rate and equilibriumSuperatmospheric pressure used in the conversion of NiS to NiSO₄. google.com
Reaction TimeMorphology evolution, product yield, phase transformationTuning reaction time yields petal-, urchin-, and sphere-like structures. osti.govresearchgate.net

Effects of Surfactants, Templates, and Coordination Agents

Surfactants, templates, and coordination agents are often utilized in the synthesis of nickel sulfide to exert fine control over the morphology, prevent particle aggregation, and in some cases, influence the phase of the final product. osti.govnii.ac.jpresearchgate.net

Surfactants: Surfactants, such as sodium dodecyl sulfate (SDS) and oleylamine (OLAM), can act as shape-directing agents. osti.govresearchgate.netacs.org They can self-assemble into micelles, which can function as nanoreactors, or they can selectively adsorb onto specific crystal facets, thereby guiding the growth of the nickel sulfide nanoparticles into desired morphologies like nanorods, nanosheets, or hierarchical structures. rsc.org The use of long-chain organic surfactants is known to provide better control over the size and morphology of the synthesized materials. nih.gov For instance, in a hydrothermal synthesis, the use of 1,2-ethylenediamine or sodium dodecyl sulfate as a surfactant enabled the formation of petal-, urchin-, and sphere-like nickel sulfide structures. osti.govresearchgate.net

Templates: Templating is a powerful technique for creating complex and porous nickel sulfide structures. rsc.org This can involve "hard" templates, such as silica (B1680970) spheres or porous alumina (B75360) membranes, or "soft" templates, like self-assembled surfactant structures. In some cases, the template is a sacrificial material that is removed after the synthesis to leave behind a porous nickel sulfide replica. rsc.org Prussian blue analogues (PBAs) have emerged as effective templates for preparing porous and hollow nanostructures of metal sulfides. rsc.org

Coordination Agents: Coordination agents, such as ethylenediaminetetraacetic acid (EDTA) and urea (B33335), can play a significant role in controlling the phase and morphology of nickel sulfide. nii.ac.jpnih.gov These agents can form complexes with nickel ions, influencing their reactivity and the subsequent formation of the nickel sulfide lattice. For example, EDTA has been used as a capping agent to achieve monodisperse hierarchical structures of nickel sulfide. rsc.orgnii.ac.jp A novel strategy involving a coordination agent-dominated phase modulation has been proposed, where increasing the amount of a coordination agent like urea can drive the phase transformation of nickel sulfide. nih.gov This method not only allows for phase control but also helps in reducing the size and optimizing the morphology of the resulting product. nih.gov Trisodium citrate (B86180) has also been shown to act as a shape modifier, controlling the growth of β-NiS nanoparticles. researchgate.net

Table 3: Role of Additives in Nickel Sulfide Synthesis

Additive TypeExampleFunctionResulting Morphology/PhaseReference
SurfactantSodium Dodecyl Sulfate (SDS)Shape-directing agentPetal-, urchin-, and sphere-like structures osti.govresearchgate.net
TemplatePrussian Blue Analogues (PBAs)Sacrificial templatePorous and hollow nanostructures rsc.org
Coordination AgentEthylenediaminetetraacetic acid (EDTA)Capping agent, phase controlMonodisperse hierarchical structures rsc.orgnii.ac.jp
Coordination AgentUreaPhase modulation, size reductionPhase transformation to pure β-NiS, uniform morphology nih.gov
Coordination AgentTrisodium citrateShape modifierControlled growth of β-NiS nanoparticles researchgate.net

Advanced Spectroscopic and Microscopic Characterization of Nickel Sulfur Architectures

Diffraction-Based Techniques for Structural Elucidation

Diffraction techniques are fundamental in determining the crystal structure of nickel sulfide (B99878) phases. By analyzing the patterns of scattered X-rays or electrons, researchers can identify the specific phases present, determine their crystallinity, and measure the size of the crystallites.

X-ray Diffraction (XRD) for Phase Identification and Crystallite Size Analysis

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystallographic structure of materials. It is instrumental in identifying the various phases of nickel sulfide, such as NiS, NiS2, Ni3S2, Ni3S4, Ni7S6, and Ni9S8, each possessing unique diffraction patterns. rsc.orgresearchgate.net The synthesis conditions, including precursor concentration and temperature, significantly influence the resulting nickel sulfide phase. rsc.orgscispace.com For instance, different phases like NiS2, NiS, and Ni17S18 can be obtained by varying precursor concentrations in a hydrothermal synthesis. rsc.org Similarly, spray pyrolysis at different temperatures (523 K, 573 K, and 623 K) can yield Ni3S2, Ni17S18, and NiS2 phases, respectively. scispace.com

XRD is also crucial for confirming the phase purity of synthesized nickel sulfide nanoparticles. ekb.egnii.ac.jp For example, XRD analysis has been used to confirm the rhombohedral heazlewoodite structure of Ni3S2 and the cubic polydymite structure of Ni3S4. rsc.org The technique can also identify mixtures of phases, such as Ni3S2 and Ni7S6, in commercial samples. acs.orgacs.org

Beyond phase identification, XRD is employed to determine the average crystallite size of the nanoparticles using the Debye-Scherrer formula or Williamson-Hall plots. ekb.egresearchgate.net This analysis provides insights into the material's crystallinity and can be correlated with its physical and chemical properties. For example, studies have reported crystallite sizes for nickel sulfide nanoparticles ranging from a few nanometers to several tens of nanometers. ekb.egresearchgate.netsciopen.com

XRD Data for Various Nickel Sulfide Phases
Nickel Sulfide PhaseSynthesis MethodKey XRD Peaks (2θ)Crystal SystemReference
NiSHydrothermal30.06°, 34.55°, 45.73°Hexagonal rsc.org
NiS₂Hydrothermal-Cubic rsc.org
Ni₃S₂Spray Pyrolysis (523 K)-Orthorhombic scispace.com
Ni₁₇S₁₈Spray Pyrolysis (573 K)-Hexagonal scispace.com
Ni₃S₄Hydrothermal-Cubic rsc.org
α-NiSSonochemical(100), (110)Hexagonal researchgate.net
β-NiSHydrothermal-Rhombohedral researchgate.net

Electron Diffraction and Crystallography in Microscopic Studies

Electron diffraction, often performed within a transmission electron microscope (TEM), provides crystallographic information from micro- and nano-sized regions of the material. Selected Area Electron Diffraction (SAED) is particularly useful for identifying the crystal structure of individual nanoparticles or specific areas within a larger sample. acs.org For instance, SAED has been used to identify the heazlewoodite Ni3S2 phase in hybrid nanostructures. acs.org

Backscatter Kikuchi Diffraction (BKD) in a scanning electron microscope (SEM) is another powerful technique for crystallographic analysis. iucr.orgresearchgate.net It can be used to distinguish between different space groups, such as those of pyrite (B73398) and marcasite, and to investigate the structure of thin epilayers on crystals. iucr.orgresearchgate.net For example, BKD was employed to identify a rhombohedral epilayer on a synthetic nickel pyrite crystal as NiCl2, which formed due to a reaction with the carrier gas during synthesis. iucr.org This highlights the capability of electron diffraction techniques to probe localized structural details that might be missed by bulk methods like XRD.

Vibrational Spectroscopy for Bonding and Molecular Structure Analysis

Vibrational spectroscopy techniques, such as Raman and Fourier Transform Infrared (FTIR) spectroscopy, probe the vibrational modes of molecules and crystal lattices. These techniques are highly sensitive to the local chemical environment and bonding, providing valuable information about the molecular structure of nickel sulfide compounds.

Raman Spectroscopy of Nickel Sulfide Phases

Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of a material, making it highly effective for distinguishing between different nickel sulfide polymorphs and stoichiometries. researchgate.net Each phase of nickel sulfide exhibits a unique Raman spectrum. For example, the low-temperature heazlewoodite phase of Ni3S2 shows distinct Raman peaks at approximately 186, 205, 294, and 334 cm⁻¹, which disappear at the phase transition to the high-temperature cubic phase. acs.orgacs.org

The technique is particularly powerful for in situ studies, allowing for the characterization of phase transformations at different temperatures and in controlled atmospheres. acs.orgacs.org This capability helps overcome the challenge of obtaining pure samples of a specific phase in the complex Ni-S system. acs.org Raman spectroscopy has also been instrumental in identifying various nickel sulfide phases formed during processes like the sulfidation of nickel catalysts, where phases like NiS2 and Ni3S2 have been identified. tandfonline.com

First-principles calculations are often used in conjunction with experimental Raman spectroscopy to assign the observed vibrational modes to specific atomic motions within the crystal lattice. researchgate.netaip.org This combined approach provides a more fundamental understanding of the vibrational properties of nickel sulfides. aip.orgaip.org

Characteristic Raman Peaks for Various Nickel Sulfide Phases
Nickel Sulfide PhaseRaman Peak Positions (cm⁻¹)Reference
Ni₃S₂ (heazlewoodite)186, 205, 294, 334 acs.orgacs.org
α-NiS142, 174, 181, 222, 238, 286, 344 mdpi.com
NiS₂~280 (doublet), ~480 researchgate.net
Ni₃S₄Peaks corresponding to polydymite structure researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy of Ligand and Compound Vibrations

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups and chemical bonds present in a sample by measuring the absorption of infrared radiation. In the context of nickel sulfides, FTIR is often used to confirm the presence of Ni-S bonds and to detect the presence of ligands or other functional groups, especially in materials synthesized using organic precursors or capping agents. rsc.orgnih.govchalcogen.ro

For example, FTIR spectra can show characteristic absorption bands for Ni-S vibrations, typically observed at wavenumbers below 700 cm⁻¹. researchgate.net In studies involving precursors like thiourea (B124793) or capping agents like ethylenediaminetetraacetic acid (EDTA), FTIR can confirm their role in the synthesis and their potential incorporation or surface functionalization of the final nickel sulfide product. rsc.orgnih.gov The technique is also useful in studying the conversion of precursor complexes to nickel sulfide, where the disappearance of ligand-related peaks and the appearance of Ni-S bands can be monitored. acs.org For instance, in the synthesis of nickel hydroxide (B78521) from nickel sulfide waste, FTIR was used to identify the characteristic stretching vibrations of Ni-O and O-Ni-O, confirming the formation of the desired product. saimm.co.za

Electron Microscopy for Morphological and Elemental Analysis

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology, size, and structure of nickel-sulfur architectures at the micro- and nanoscale.

TEM offers even higher resolution than SEM and allows for the visualization of the internal structure of materials. nii.ac.jprsc.org TEM images can confirm the size and shape of individual nanoparticles and reveal details about their crystallinity and morphology, such as the multipod structure of Ni3S2 nanocrystals. rsc.org High-Resolution TEM (HRTEM) can even visualize the atomic lattice fringes of a crystal, providing direct evidence of its crystalline nature and allowing for the measurement of interplanar spacings, which can be correlated with XRD data. rsc.orgacs.org

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography and morphology of nickel sulfide materials. SEM analysis reveals that the morphology of NiS can be highly dependent on the synthesis method. For instance, NiS nanoparticles synthesized via a microwave radiation method have been observed to be quasi-spherical. academie-sciences.fr In other studies, SEM images have shown that NiS nanoparticles can consist of small, spherically shaped particles, which at higher magnifications appear as fine, closely packed structures. chalcogen.ro The surface morphology of sulfur-treated vertically aligned carbon nanotubes (VCNs) and nitrogen-doped VCNs (NVCNs) shows uniformly grown and densely packed structures. nih.gov After sulfur treatment, the tips of the individual nanotubes become swollen, indicating a reaction between nickel and sulfur. nih.gov The morphology of NiS can also present as nanorods uniformly wrapped by ultrathin nanosheets. researchgate.net

The synthesis conditions play a crucial role in determining the final morphology. For example, the concentration of reagents and the reaction temperature during chemical precipitation can be optimized to produce NiS nanoparticles with a uniform morphology and a desired small size. sci-hub.se The use of different nickel precursors can also lead to shape-controlled synthesis, yielding morphologies such as triangular nanoprisms and tetrahedral nanopyramids. rsc.org

Transmission Electron Microscopy (TEM) for Nanostructure Visualization and Lattice Imaging

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the visualization of the internal nanostructure of nickel sulfide materials. TEM analysis of NiS nanoparticles has revealed nearly spherical shapes with sizes ranging from 5.11 to 11.66 nm, with some aggregation into larger particles. chalcogen.ro In other preparations, uniform hollow spheres with a diameter of about 500 nm have been observed, with a distinct contrast between the dark edge and pale center confirming their hollow nature. zjnu.edu.cn High-resolution TEM (HRTEM) can further reveal the crystalline nature of these materials. For instance, HRTEM images of NiS hollow spheres show a shell thickness of about 20 nm composed of crystalline NiS. zjnu.edu.cn

Lattice imaging with HRTEM allows for the direct visualization of the atomic planes within the crystal. For NiS₂, lattice planes with a spacing of 0.241 nm, corresponding to the (211) planes, have been identified. researchgate.net In Ni₃S₂ nanowires, a clear lattice spacing of 0.28 nm, matching the (110) plane, has been observed. mdpi.com Similarly, for Ni₃S₄, lattice spacings of 2.98 Å and 2.83 Å correspond to the (100) plane of the hexagonal NiS phase and the (200) plane of the cubic NiS₂ phase, respectively. researchgate.net These detailed structural insights are crucial for understanding the material's properties at a fundamental level.

TEM and HRTEM Findings for Various Nickel Sulfide Nanostructures
Nickel Sulfide PhaseObserved MorphologySize Range/DimensionsLattice Spacing (nm) and Corresponding PlaneReference
NiSNearly spherical nanoparticles5.11–11.66 nm- chalcogen.ro
NiSHollow spheres~500 nm diameter, ~20 nm shell thickness- zjnu.edu.cn
NiS₂Crystalline nanoparticles~5 nm0.241 nm (211) researchgate.net
Ni₃S₂Nanowires-0.28 nm (110) mdpi.com
Ni₃S₄Polycrystalline-0.298 nm (h-NiS, 100), 0.283 nm (c-NiS₂, 200) researchgate.net
NiSₓNanosheets-0.207 nm (222), 0.340 nm (211) chinesechemsoc.org

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition Mapping

Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often coupled with SEM or TEM, is a powerful technique for determining the elemental composition of a sample. nanoscience.comrubiconscience.com.au When the electron beam of the microscope interacts with the sample, it generates characteristic X-rays from the elements present. rubiconscience.com.au By analyzing the energy of these X-rays, EDS can identify the elements and their relative abundance.

In the study of nickel sulfides, EDS confirms the presence of nickel and sulfur. For example, in NiS hollow spheres, a quantitative analysis indicated a Ni/S elemental ratio of 54.63:45.37. zjnu.edu.cn Similarly, for quasi-spherical NiS nanoparticles, EDS confirmed that the nanoparticles are composed of Ni and S, although a small amount of oxygen was also detected, possibly due to surface oxidation. academie-sciences.fr EDS mapping can further provide the spatial distribution of elements across a sample's surface. nanoscience.com This has been used to show the homogeneous distribution of Ni and S throughout NiS nanoparticles and to confirm the elemental composition of NiₓSᵧ nanoparticles. researchgate.net In more complex structures, like nickel sulfide induced crystallized WS₂ films, EDS mapping clearly shows a lateral phase separation between WS₂ and NiSₓ. aip.org

Magnetic Characterization Techniques

The magnetic properties of nickel sulfides are of significant interest and are investigated using specialized techniques that probe the magnetic moments and electronic structure of the material.

Magnetization Measurements (e.g., SQUID) for Magnetic Properties

A Superconducting Quantum Interference Device (SQUID) is an extremely sensitive magnetometer used to measure very subtle magnetic fields. It is a key tool for characterizing the magnetic properties of materials like nickel sulfide. Magnetization measurements as a function of an applied magnetic field (M-H curves) can reveal the nature of the magnetic ordering. For instance, as-synthesized NiS nanoparticles have been shown to exhibit weak paramagnetic behavior. academie-sciences.fr The shape and size of nickel sulfide nanocrystals can dramatically impact their magnetic properties; SQUID measurements have confirmed that tetrahedral nanopyramids of Ni₃S₄ exhibit ferromagnetic properties, while nanoprisms of the same material show random antiferromagnetic interactions. rsc.org

Variable-temperature SQUID magnetometry provides information on how magnetic properties change with temperature. For an atomically precise nanocluster, [Ni₃₀S₁₆(PEt₃)₁₁], SQUID measurements in the solid state showed a magnetic moment of 2.53 cm³ K mol⁻¹ at 300 K, which decreased upon cooling, suggesting a manifold of closely-spaced electronic states. rsc.org In another study on Ni₉Sn₂S₂, magnetic susceptibility values typical of Pauli-like paramagnetism were observed, with two transitions noted as a function of temperature. aip.org

Magnetic Properties of Nickel Sulfide Compounds from SQUID Measurements
CompoundMorphology/StructureMagnetic BehaviorKey FindingsReference
NiSNanoparticlesWeak ParamagnetismRemnant magnetization (Mr) of ~0.0046 emu/g and coercivity (Hc) of 273.21 Oe. academie-sciences.fr
Ni₃S₄Tetrahedral nanopyramidsFerromagnetismShape-dependent magnetic properties. rsc.org
Ni₃S₄NanoprismsAntiferromagnetismShape-dependent magnetic properties. rsc.org
[Ni₃₀S₁₆(PEt₃)₁₁]Atomically precise nanoclusterParamagnetismMagnetic moment of 2.53 cm³ K mol⁻¹ at 300 K. rsc.org
Ni₉Sn₂S₂PolycrystallinePauli-like paramagnetismTwo magnetic transitions with temperature. aip.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic Structure

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. universite-paris-saclay.fr It is particularly useful for probing the electronic structure of transition metal ions like nickel in various oxidation states. mdpi.com EPR can provide information about the local environment and coordination of the paramagnetic center. universite-paris-saclay.frmdpi.com

In the context of nickel-containing materials, EPR has been used to study the properties of nickel in enzymes and synthetic complexes. nih.govresearchgate.net For instance, in studies of iron- and nickel-doped layered double hydroxides, which serve as models for water oxidation catalysts, multifrequency EPR spectroscopy was used to characterize the coordination environments of isolated Fe(III) and Ni(II) sites. acs.org For Ni(II) (S=1), a single, small zero-field splitting (ZFS) was observed in the hydrated material, whereas two distinct ZFS values were seen in dehydrated samples, indicating a change in the local symmetry and coordination number. acs.org This sensitivity to the local structure makes EPR a powerful tool for understanding the electronic state of nickel in nickel-sulfur architectures.

X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local electronic and geometric structure of materials in any state of matter. springernature.comnih.gov An XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). springernature.comnih.gov

The XANES region, within about 50-100 eV of the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.govwashington.edu For example, in-situ XAS studies on LiNi₁/₃Co₁/₃Mn₁/₃O₂ cathode materials have shown that during charging and discharging, only the Ni atom is electroactive, with its oxidation state changing between Ni²⁺, Ni³⁺, and Ni⁴⁺. acs.org For single-atom Ni sites in MoS₂, XANES spectra revealed that the Ni atom preserves a 2+ oxidation state. marquette.edu

The EXAFS region, extending beyond the XANES region, provides information about the local atomic environment of the absorbing atom, including bond distances and coordination numbers. nih.gov Analysis of EXAFS data for Ni single atoms in MoS₂ indicated that the Ni is predominantly coordinated to oxygen with a smaller contribution from sulfur in certain conditions. marquette.edu This ability to provide detailed, element-specific information on the local structure makes XAS an indispensable tool for characterizing the complex atomic arrangements in nickel sulfide materials.

Electronic Structure, Bonding, and Defect Chemistry in Nickel Sulfur Systems

Electronic Band Structure and Density of States

The electronic properties of nickel-sulfur compounds are largely defined by their band structure and the density of states (DOS) near the Fermi level (EF). For many common phases, such as hexagonal nickel monosulfide (NiS), theoretical calculations and experimental measurements confirm a metallic character, indicated by a zero band gap where the valence and conduction bands overlap. materialsproject.orgjmaterenvironsci.com The states near the Fermi level are primarily composed of hybridized Nickel 3d and Sulfur 3p orbitals. jmaterenvironsci.comnveo.org This hybridization is crucial, as it governs the material's electronic, optical, and thermal properties. nveo.org

Investigations using Density Functional Theory (DFT) have provided detailed insights. For instance, in millerite (a rhombohedral phase of NiS), strong hybridization between Ni-3d and S-2p orbitals leads to its metallic behavior. jmaterenvironsci.com Different computational methods, such as the Local Density Approximation (LDA) and Generalized Gradient Approximation (PBE), consistently predict this metallic nature for hexagonal NiS. aip.org However, accurately predicting electronic properties can be complex; methods incorporating on-site Coulomb interaction corrections (DFT+U) are sometimes employed to better align theoretical models with experimental observations, such as optical conductivity spectra that may suggest a small energy gap in some phases. aip.org The calculated density of states for hexagonal NiS at the Fermi level varies with the computational approach but consistently points towards metallic conductivity. nveo.org

Table 1: Calculated Electronic Properties of Hexagonal NiS (mp-594)

This table summarizes key electronic and structural properties for hexagonal NiS as calculated by the Materials Project, illustrating its metallic nature.

PropertyValueUnit
Calculated Band Gap0.000eV
Formation Energy / Atom-0.601eV
Energy Above Hull / Atom0.105eV
Final Magnetic Moment0.000μB
Crystal Systemhexagonal

Data sourced from Materials Project. materialsproject.org

Chemical Bonding Analysis: Covalent, Ionic, and Metal-Metal Interactions

The chemical bonds within nickel sulfides are not purely one type but rather a hybrid of covalent, ionic, and metallic interactions. The Ni-S bond itself is characterized as intermediate between ionic and covalent. arizona.edu This mixed character arises from the electronegativity difference between nickel and sulfur, leading to some charge transfer (ionic aspect), as well as significant orbital overlap and electron sharing (covalent aspect). researchgate.netgeologyscience.ru Theoretical studies on diatomic NiS describe the bonding as having an ionic component from the donation of Ni 4s electrons to sulfur, and a covalent component from the interaction between Ni 3d and S 3p orbitals. researchgate.net

A particularly important feature in many nickel sulfides is the presence of direct metal-metal (Ni-Ni) bonds. arizona.edu The existence and nature of these interactions are highly dependent on the specific crystal structure and stoichiometry.

Heazlewoodite (Ni₃S₂): This nickel-rich sulfide (B99878) exhibits significant Ni-Ni bonding, forming continuous networks throughout the structure. These interactions contribute to its metallic character. arizona.edu

Millerite (NiS): In this phase, Ni-Ni bond paths are present but are restricted to isolated Ni₃ rings. arizona.edu The coordination number of nickel in millerite, considering both Ni-S and Ni-Ni bonds, is 7. arizona.edu

Vaesite (NiS₂): In contrast, vaesite lacks direct Ni-Ni bond paths, as the Ni-Ni separation is significantly larger than in nickel metal. arizona.edu

The presence of sulfur can also influence the strength of neighboring Ni-Ni bonds. Studies on nickel clusters have shown that the formation of strong Ni-S bonds can simultaneously weaken the bonds between adjacent nickel atoms. dtic.mil This interplay between Ni-S and Ni-Ni bonding is fundamental to the structural stability and electronic properties of these materials.

Table 2: Bonding Characteristics in Nickel Sulfide Minerals

This table compares the presence and nature of metal-metal interactions across different nickel sulfide mineral phases.

MineralFormulaNi-Ni Bond PathDescription
HeazlewooditeNi₃S₂PresentContinuous Ni-Ni network, contributing to metallic properties. arizona.edu
MilleriteNiSPresentRestricted to isolated Ni₃ rings. arizona.edu
VaesiteNiS₂AbsentNi-Ni separation is ~60% greater than in Ni metal. arizona.edu

Stoichiometry and Non-stoichiometry Effects on Electronic Properties

Nickel and sulfur can combine in various ratios, forming a range of stoichiometric compounds such as NiS, NiS₂, Ni₃S₂, Ni₃S₄, and Ni₉S₈. mdpi.com Furthermore, many of these phases can exhibit non-stoichiometry, where there is a slight excess or deficiency of one element (e.g., Ni₁₋ₓS or NiS₁₋ₓ). These deviations from the ideal composition have a profound impact on the material's electronic properties. nveo.orgnveo.org

Defect Engineering and Vacancy Tuning

Beyond naturally occurring non-stoichiometry, defects can be intentionally introduced in a controlled manner in a process known as defect engineering. mdpi.com Creating vacancies—either of nickel or sulfur—is a powerful strategy to tune the electronic structure and enhance the functional properties of nickel sulfides, particularly for catalytic applications. oaepublish.comacs.org

Introducing sulfur vacancies (Vₛ) has been shown to be particularly effective. rsc.org These vacancies can induce a redistribution of electrons, leading to an increase in the electron density at the nickel sites. rsc.org This modulation of the local electronic environment can optimize the adsorption energy of reaction intermediates, thereby boosting catalytic activity. rsc.org For example, creating sulfur vacancies in Ni₃S₂ nanosheets has been theoretically and experimentally shown to improve its performance in the hydrogen evolution reaction (HER). rsc.org Similarly, doping nickel sulfides with other elements like tin can induce the formation of sulfur vacancies, which enhances electron transfer and promotes charge redistribution. acs.org The creation of nickel vacancies (Niᵥ) is another viable strategy, which can also trigger electron redistribution and improve surface polarity. rsc.org

Spin Alignment and Magnetic Coupling Phenomena

The electronic configuration of nickel ions in sulfide lattices often results in unpaired electrons, leading to interesting magnetic phenomena. Nickel-sulfur systems can exhibit different types of magnetic ordering, including ferromagnetism and antiferromagnetism, depending on the specific compound and its structure. nih.govarxiv.org

For example, a synthesized nickel sulfide nanocluster with the formula Ni₃S₃H(PEt₃)₅ was found to exhibit ferromagnetic ordering, where the spins on the nickel sites align parallel to each other. nih.gov This was confirmed by both magnetization measurements, which revealed a magnetic moment of 1.5 µB, and DFT calculations. nih.gov In contrast, other systems like bulk NiPS₃ exhibit an antiferromagnetic zigzag order within their layers. arxiv.org

Table 3: Magnetic Properties of Select Nickel-Sulfur Compounds

This table highlights the diverse magnetic behaviors observed in different nickel sulfide systems.

Compound/SystemMagnetic OrderingKey Findings
Ni₃S₃H(PEt₃)₅ NanoclusterFerromagneticMagnetic moment of 1.5 µB; strong coercivity (3300 Oe at 2 K). nih.gov
Hexagonal NiS (LT Phase)AntiferromagneticExperimental magnetic moment of 1.66 ± 0.08 μB. aip.org
NiPS₃ (Bilayer)Antiferromagnetic (in-plane)Interlayer magnetic coupling is tunable through stacking shifts. arxiv.org
(NO)Fe(N₂S₂) + Ni(S₂C₂Ph₂) AdductSpin-coupledComplex magnetic interactions between {Fe(NO)}⁷ and nickel dithiolene centers. pnas.org

Theoretical and Computational Investigations of Nickel Sulfur Compounds

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to nickel-sulfur compounds to predict their structural, electronic, and magnetic characteristics.

DFT calculations have been instrumental in predicting and confirming the stable crystal structures of various nickel sulfides. First-principles calculations have accurately determined the lattice parameters of common phases such as heazlewoodite (Ni3S2), millerite (NiS), polydymite (Ni3S4), and pyrite-type NiS2, with results typically falling within 1% of experimental values derived from X-ray diffraction. researchgate.netmdpi.com For instance, DFT combined with a particle swarm optimization (PSO) algorithm has been employed to explore the low-energy structures of sulfide (B99878) phases on Ni(111) surfaces, identifying Ni3S2 as the most stable phase under certain desulfurization conditions. mdpi.com This approach also revealed various unsaturated phases like Ni3S, Ni2S, and Ni9S5 as potential intermediate states. mdpi.com

Beyond bulk crystals, DFT is used to determine the geometry of molecular and nanoscale nickel-sulfur species. Calculations have found stable structures for molecules like NiS and the disulfide SNiS. acs.org For the NiS molecule, a 3Σ− ground state is computed, and for Ni(S2), a side-bound structure is identified as the global minimum energy species. acs.org In the realm of nanoclusters, theoretical studies combined with ion mobility-mass spectrometry have elucidated the structure of novel magnetic clusters. For example, the [Ni3S3H(PEt3)5]+ nanocluster was shown to possess a planar Ni3S3 core where three nickel atoms form a triangle with three bridging sulfur atoms in the same plane. researcher.lifeosti.govnih.gov Furthermore, DFT-based phonon calculations have been used to confirm the dynamical stability of novel phases, such as a wurtzite nickel sulfide monolayer ([NiS]2). rsc.org

Predicted Stable Structures and Properties of Nickel-Sulfur Compounds via DFT
Compound/SystemPredicted Stable Phase/StructureComputational MethodKey FindingsReference
NiS, Ni3S2, Ni3S4, NiS2Millerite, Heazlewoodite, Polydymite, Pyrite (B73398)First-principles (GGA-PW91)Optimized lattice parameters are within 1% of experimental values. researchgate.netmdpi.com
Sulfur on Ni(111)Ni3S2DFT + PSOIdentified as the most stable sulfide phase under typical reactive adsorption desulfurization conditions. mdpi.com
[NiS]2 monolayerWurtzite phaseDFT (Phonon calculations)Dynamically stable two-dimensional material. rsc.org
Ni3S3H(PEt3)5Planar Ni3S3 coreDFT + IM-MSThree Ni atoms in a triangle with three bridging S atoms in the same plane. researcher.lifeosti.govnih.gov
NiS molecule3Σ ground stateDFT (B3LYP)Computed bond length of 1.966 Å and harmonic frequency of 513.2 cm−1. acs.org

DFT calculations are crucial for understanding the complex electronic and magnetic nature of nickel-sulfur compounds. Studies on hexagonal NiS have shown that both strong electronic correlation and magnetic ordering are responsible for the formation of its band gap. aip.org While standard DFT methods sometimes fail to predict the correct ground state, the DFT+U approach, which adds an on-site Coulomb interaction term, provides a much-improved description, yielding magnetic moments that align better with experimental data. aip.org

First-principles calculations reveal that Ni-S bonds are strongly covalent across different stoichiometries. researchgate.net An important electronic trend identified is that as the sulfur content increases (from Ni3S2 to NiS2), the nickel d-orbitals shift down in energy while the sulfur p-orbitals shift upward. researchgate.netnih.gov This widening gap between the Ni d-band and S p-band helps explain why nickel sulfides are generally less conductive than pure nickel. researchgate.net

The magnetic properties of these materials are also a key focus. DFT calculations have successfully predicted the magnetic ground states of various phases. For example, hexagonal NiS is known to have an antiferromagnetic ground state, with ferromagnetic coupling within layers and antiferromagnetic coupling between adjacent layers. aip.org A wurtzite [NiS]2 monolayer is predicted to be an intrinsic antiferromagnet with a Néel temperature approaching room temperature. rsc.org Furthermore, DFT has been used to confirm the magnetic properties of novel nanoclusters. For the Ni3S3H(PEt3)5 cluster, calculations predicted the existence of one unpaired electron, consistent with magnetization measurements, and indicated that all spins at the Ni sites are aligned in parallel, confirming ferromagnetic coupling. researcher.lifeosti.govnih.gov

Electronic and Magnetic Properties of Nickel-Sulfur Compounds from DFT
Compound/SystemProperty InvestigatedComputational MethodKey FindingsReference
Hexagonal NiSElectronic & Magnetic StateDFT+UStrong correlation and magnetic order are key for the band gap; predicts an antiferromagnetic ground state. aip.org
Ni3S2, NiS, Ni3S4, NiS2Electronic StructureFirst-principles (GGA)Ni-S bonds are strongly covalent; Ni d-orbitals shift down and S p-orbitals shift up with increasing sulfur content. researchgate.net
[NiS]2 monolayerMagnetic PropertiesDFTPredicted to be an out-of-plane easy-axis antiferromagnet with a net magnetic moment of 0.5μB per Ni atom. rsc.org
Ni3S3H(PEt3)5Magnetic CouplingDFTSpins at the Ni sites are aligned parallel, confirming ferromagnetic coupling. Magnetic moment consistent with one unpaired electron. researcher.lifeosti.govnih.gov
NiN2S2 complexesFrontier OrbitalsDFTFrontier molecular orbitals contain significant nickel and sulfur character, relevant for reactivity. nih.gov

Understanding how molecules interact with nickel sulfide surfaces is critical for applications in catalysis, energy storage, and environmental remediation. DFT calculations have provided detailed insights into these adsorption mechanisms. For example, studies on sulfur poisoning of nickel-based anodes in solid oxide fuel cells (SOFCs) have used DFT to create a new S-Ni phase diagram. researchgate.netpnnl.gov These calculations show an intermediate state where sulfur atoms are adsorbed on the Ni surface exists between a clean surface and the formation of bulk nickel sulfides. researchgate.netpnnl.gov

DFT has been used to investigate the adsorption of H2S on Ni(111) surfaces, confirming that it is a rapid process with a low reaction barrier. researchgate.net The binding energy of sulfur atoms on the nickel surface is found to decrease as sulfur coverage increases, and at high coverage, subsurface sulfur becomes stable relative to surface sulfur. researchgate.net The theory has also been applied to understand how alloying nickel with other metals can weaken sulfur adsorption and improve sulfur tolerance. researchgate.net

Beyond simple sulfur species, the adsorption of larger molecules has been modeled. The adsorption of sulfur dispersing agents like humic acid on nickel concentrate surfaces has been studied, indicating that electrostatic interactions are a primary mechanism. researchgate.net In environmental applications, nickel sulfide nanoparticles, often loaded onto activated carbon, have been shown to be effective adsorbents for organic dyes like methylene (B1212753) blue and safranin-O. researchgate.net Computational studies help to elucidate the roles of physisorption and chemisorption in these processes. researchgate.net The interaction between nickel sulfide and other materials, such as the adsorption of serpentine (B99607) onto pentlandite (B1173512) surfaces in flotation processes, is also clarified through computational analysis of surface charges and electrostatic attraction. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of atoms and molecules over time. MD simulations provide a moving picture of the system, revealing mechanisms and processes that occur over timescales from picoseconds to microseconds.

ReaxFF reactive molecular dynamics has been used to investigate complex chemical processes, such as the effect of nickel clusters on the formation of soot from polycyclic aromatic hydrocarbons (PAHs). rsc.org These simulations showed that at high temperatures (2000 K), nickel-assisted dehydrogenation and chemisorption of PAHs lead to the growth of stable soot particles, a process that does not occur in the absence of the nickel cluster. rsc.org At even higher temperatures, nickel was found to accelerate the ring-opening and graphitization of PAH molecules. rsc.org

In materials processing, MD simulations have been used to analyze the microstructure and physicochemical properties of slag in nickel matte smelting. mdpi.com By simulating the mean square displacement of ions, properties like viscosity and conductivity can be predicted, helping to optimize the slag composition for better separation of matte and slag. mdpi.com MD has also been employed to understand the anti-adhesion behavior of coatings on nickel mold inserts used in micro injection molding. mdpi.com Simulations revealed that the adhesion between a polypropylene (B1209903) melt and the mold primarily stems from van der Waals forces and that self-assembled alkanethiol coatings significantly reduce this interaction energy. mdpi.com

First-Principles Calculations for Mechanistic Understanding

First-principles calculations, which are based on quantum mechanics without reliance on empirical parameters, provide a fundamental understanding of reaction mechanisms and material properties. These calculations are often synonymous with DFT in the context of materials science.

They have been crucial in understanding the S-poisoning mechanism on Ni-based anodes, showing how adsorbed sulfur atoms on hollow sites of Ni surfaces reduce the electron density between surface Ni atoms. researchgate.net This electronic perturbation is key to explaining the subsequent degradation in performance. researchgate.net First-principles studies of various nickel sulfide phases (Ni3S2, NiS, Ni3S4, NiS2) have systematically analyzed their electronic and vibrational properties. researchgate.netgatech.edu The calculations of vibrational frequencies (Raman-active modes) are vital for interpreting in-situ spectroscopic experiments aimed at identifying the specific sulfide phases formed during operation. gatech.edu

The oxidation mechanism of nickel-copper converter matte has also been investigated using first-principles calculations. nih.gov By comparing the calculated band centers of nickel 3d orbitals and sulfur 3p orbitals, it was determined that nickel atoms are more reactive and thus more easily oxidized than sulfur atoms in nickel sulfides. nih.gov This insight helps explain the leaching behavior observed in industrial processes. nih.gov Furthermore, these methods have been used to investigate the elastic properties of nickel sulfide minerals under high pressure, which is important for understanding geological processes in the Earth's mantle. mdpi.com

Computational Design of Advanced Nickel-Sulfur Materials

A major goal of computational materials science is the rational design of new materials with enhanced properties. By predicting properties before synthesis, computational approaches can significantly accelerate the discovery and optimization of advanced materials.

In catalysis, DFT calculations have inspired the design of novel nickel sulfide electrocatalysts. For instance, it was theoretically shown that introducing sulfur vacancies into Ni3S2 can tune the hydrogen adsorption on the nickel sites. rsc.org This theoretical finding guided the fabrication of porous Ni3S2 nanosheets rich in sulfur vacancies, which exhibited markedly improved activity for the hydrogen evolution reaction (HER). rsc.org The calculations confirmed that the vacancies increase the electron density of Ni sites, leading to more optimal hydrogen adsorption energy. rsc.org

Bioinspired design is another promising avenue. Drawing inspiration from the active sites of enzymes, researchers have computationally designed and predicted the catalytic potential of novel sulfur-carbon-sulfur (SCS) nickel pincer complexes for reactions like the hydrogenation of CO2. mdpi.com DFT calculations revealed a metal-ligand cooperation mechanism where a sulfur atom in the pincer ligand participates in the reaction. mdpi.com Similarly, the design of new magnetic materials is facilitated by understanding the structure and magnetic properties of novel nanoclusters like Ni3S3H(PEt3)5, with DFT providing the foundational insights. researcher.lifeosti.govnih.gov Computational tools, sometimes combined with machine learning approaches like neural networks, are also being developed to design new nickel-base superalloys with optimal combinations of properties, including resistance to sulfur-induced corrosion. researchgate.net

Reactivity and Catalytic Mechanisms of Nickel Sulfur Species

Electrocatalytic Activity

Nickel sulfides are highly promising as cost-effective electrocatalysts for energy conversion reactions, such as water splitting, which is composed of the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). nih.govnih.gov Their performance is deeply connected to their specific stoichiometry, crystal phase, and electronic properties. mdpi.comrsc.org

Nickel sulfide-based catalysts are considered a promising alternative to expensive platinum-based catalysts for the HER, particularly in alkaline environments. nih.gov Various stoichiometries of nickel sulfide (B99878), including hexagonal NiS, rhombohedral NiS, cubic NiS₂, trigonal Ni₃S₂, cubic Ni₃S₄, and tetragonal Ni₉S₈, have been investigated as HER catalysts. nih.govmdpi.com However, when used as single-phase materials, their activity is often limited. mdpi.com Strategies such as heteroatom doping, creating heterostructures, and engineering vacancies have been employed to boost their performance. mdpi.com

The HER mechanism in alkaline media involves key steps where the nickel interface is typically responsible for water dissociation and the adsorption of hydroxyl intermediates (OH), while the sulfur sites act as the active centers for hydrogen adsorption (H) and subsequent H₂ evolution. csic.es For instance, in NiS/ReS₂ heterostructures, electron transfer creates a favorable state where OH⁻ adsorbs on the Ni site of NiS and H⁺ adsorbs on the S site of ReS₂, enhancing HER activity. nih.govmdpi.com Among the various phases, Ni₃S₂ is often highlighted for its superior HER performance due to its metallic characteristics, high nickel content providing more metallic active sites, and excellent electrical conductivity that facilitates rapid electron transfer. rsc.orgnih.gov However, the strong chemical adsorption of H* on Ni₃S₂ can impede the final desorption step to form H₂ gas, necessitating optimization. nih.gov Creating sulfur vacancies is one strategy to tune the electronic structure, which can reduce the water dissociation barrier and enrich the active sites for HER. nih.gov

The performance of several nickel sulfide-based electrocatalysts for HER is summarized in the table below.

CatalystElectrolyteOverpotential at 10 mA cm⁻² (η₁₀ in mV)Overpotential at 100 mA cm⁻² (η₁₀₀ in mV)Reference
β-NiS NCsNot Specified186Not Reported researchgate.net
Li, V–Ni₃S₂1.0 M KOH90183 mdpi.com
Vs–Ru–Ni₉S₈1.0 M KOH94Not Reported mdpi.com
Ni₃S₂@NiS–250/NF1.0 M KOH129Not Reported mdpi.com
P-NiS₂/NixPNot Specified196Not Reported researchgate.net
Ag₂S-NiSₓNot Specified230Not Reported researchgate.net
Ni₃S₄@Ni(OH)₂1.0 M KOHNot Reported212.6 mdpi.com

Nickel sulfides also serve as efficient precatalysts for the OER, the anodic half-reaction of water splitting. acs.org During the OER process in alkaline conditions, the surface of the nickel sulfide often undergoes reconstruction to form nickel oxides, hydroxides, or oxyhydroxides (NiOOH), which are considered the true active species. acs.orgchinesechemsoc.orgresearchgate.net The underlying sulfide core maintains its metallic nature, which aids in efficient charge conduction to the newly formed active layer. acs.org

The generally accepted OER pathway is the adsorbate evolution mechanism (AEM), which involves four consecutive proton-coupled electron transfer steps with *OH, *O, and *OOH as key intermediates. chinesechemsoc.orgmdpi.com For nickel sulfide catalysts, this process is facilitated by the in-situ formation of γ-NiOOH. chinesechemsoc.orgresearchgate.net For example, in dual-phase NiS/Ni₇S₆ nanostructures, the heterojunctions provide numerous active sites, and post-reaction analysis shows the surface transforms into NiOOH, which facilitates the OER. acs.org The addition of other metals, like iron, into the nickel sulfide structure can further enhance OER performance by promoting charge transfer from nickel to oxygen atoms, even if the iron does not directly participate in oxygen production. researchgate.net Doping with nonmetal atoms like carbon has also been shown to modulate the surface structure, weaken the adsorption of key intermediates, and lower the theoretical overpotential for OER. mdpi.com

The electrochemical behavior of nickel sulfides involves complex redox processes. In acidic media, nickel sulfides like heazlewoodite (Ni₃S₂) and millerite (NiS) can react through a series of nickel-deficient sulfide intermediates and may exhibit passivation as nickel is removed. researchgate.net The presence of chloride ions, as opposed to sulfate (B86663), can lead to a more crystalline sulfur product and less formation of intermediate NiS₂, which can oxidize to thiosulfate (B1220275) and sulfate. researchgate.net At higher potentials, rapid dissolution to Ni²⁺(aq) and sulfur oxyanions can occur. researchgate.net

In alkaline solutions, the presence of sulfur on the nickel surface, either as nickel sulfides or adsorbed sulfur, enhances the electrochemical activity. dnu.dp.ua This is partly attributed to the effect of sulfur on the desorption of hydroxyl ions, a product of oxygen electroreduction. dnu.dp.ua The binding energy between nickel and sulfur is greater than that between nickel and oxygen, which facilitates the desorption of OH⁻ ions and accelerates the reaction. dnu.dp.ua The high electrical conductivity and potential for rapid redox processes on the surface of nickel sulfides contribute to significant pseudocapacitance, making them suitable for supercapacitor electrodes. dnu.dp.uaacs.org The rich redox chemistry of nickel, which can cycle through Ni(I), Ni(II), and Ni(III) states, underpins its diverse electrochemical reactivity. acs.org

Photocatalytic Applications and Mechanisms

Nickel sulfide (NiS) is recognized as an effective photocatalyst due to its narrow bandgap, which allows for efficient absorption of visible light, high stability, and low cost. rsc.orgresearchgate.netrsc.org It is used in applications such as the degradation of organic pollutants like dyes and pesticides from wastewater and for photocatalytic hydrogen production. rsc.orgmdpi.comresearchgate.net

The fundamental mechanism of photocatalysis involves three main steps: the generation of electron-hole pairs upon light absorption, the separation and migration of these charge carriers to the catalyst surface, and the subsequent redox reactions with adsorbed species. mdpi.com Upon illumination, electrons in the valence band of NiS are excited to the conduction band, leaving holes behind. These charge carriers can then generate highly reactive oxygen species (ROS), such as superoxide (B77818) radicals (•O₂⁻) and hydroxyl radicals (•OH), which are responsible for the degradation of organic molecules. mdpi.com

Heterogeneous Catalysis

Nickel sulfide species are also employed in heterogeneous catalysis, particularly for hydrogenation reactions, where the presence of sulfur can significantly influence activity and selectivity.

In hydrotreating processes, nickel-promoted molybdenum sulfide (Ni-MoS₂) catalysts are widely used, but nickel sulfide (NiSₓ) phases alone are generally considered to have much lower activity for hydrogenation (HYD) and hydrodesulfurization (HDS) reactions. nih.gov However, the role of sulfur is complex. While elemental sulfur and compounds like H₂S can act as strong poisons for nickel catalysts by blocking active sites, the controlled sulfidation of nickel catalysts can also be a strategy to tune selectivity. epa.govuva.nl

For instance, the addition of sulfur to a Ni/TiO₂ catalyst can induce a complete shift in selectivity during CO₂ hydrogenation. nsf.govrsc.org While metallic nickel catalysts primarily produce methane (B114726) (CH₄), the sulfided catalyst selectively produces carbon monoxide (CO) via the reverse water-gas shift reaction. nsf.govrsc.org This change is attributed to the modification of the electronic properties of the nickel sites, which alters the binding energy of the CO intermediate. nsf.govrsc.org

In other applications, sulfided nickel catalysts have shown high selectivity for specific transformations. For the selective hydrogenation of p-chloronitrobenzene, sulfured-Ni catalysts exhibit close to 100% selectivity towards p-chloroaniline over a range of temperatures, outperforming their non-sulfided counterparts. chalcogen.ro This high selectivity is suggested to arise from the formation of acidic S-H sites on the catalyst surface, which favors the hydrogenolysis of the N-O bond. chalcogen.ro Similarly, pretreating a nickel catalyst with sulfides allows for the highly selective hydrogenation of isoprene (B109036) to isopentene, whereas the untreated catalyst leads to deep hydrogenation to isopentane. researchgate.net

Pollutant Degradation and Environmental Catalysis

Nickel sulfide (NiS) and its composites have emerged as significant materials in environmental catalysis, particularly for the degradation of pollutants in water. rsc.orgresearchgate.netnih.gov Their effectiveness stems from unique optical, structural, and electronic properties, including narrow band gaps, high stability, and cost-effectiveness, which make them suitable for photocatalysis. rsc.orgrsc.org This process utilizes light energy to initiate chemical reactions that break down contaminants like dyes, pesticides, and pharmaceuticals. rsc.org

In photocatalysis, semiconductor materials like nickel sulfide are activated by light, leading to the generation of electron-hole pairs. These charge carriers then produce highly reactive oxygen species (ROS), such as superoxide radicals (•O₂⁻) and hydroxyl radicals (•OH). rsc.orgmdpi.com These radicals are potent oxidizing agents that decompose complex organic pollutants into simpler, less harmful substances. rsc.org The efficiency of this process can be enhanced by modifying NiS through doping with metals or non-metals, or by forming heterostructures and nanocomposites. rsc.orgrsc.org

For instance, bimetallic iron-nickel sulfide (FeNiS) particles have demonstrated excellent catalytic properties for removing chlorinated organic pollutants (COPs) like 4-chlorophenol (B41353) (4-CP) and 2,4,6-trichlorophenol (B30397) (2,4,6-TCP). rhhz.net In these systems, FeNiS activates peroxydisulfate (B1198043) (PDS) to produce sulfate radicals (SO₄•⁻), which are strong oxidizing agents that drive the dechlorination and degradation of the pollutants. rhhz.net The presence of both nickel and iron facilitates efficient electron transfer, enhancing the catalytic activity. rhhz.net Similarly, carbon nanotubes supporting cobalt nickel sulfide (nano-NiCo₂S₄@CNTs) have been used to activate peroxymonosulfate (B1194676) (PMS) for the degradation of chloroquine (B1663885) phosphate, achieving removal rates as high as 99.86%. nih.gov

The creation of heterostructures, such as combining NiS with other semiconductors, is a key strategy to improve photocatalytic performance. A flower-like 3NiS/Zn₀.₅Cd₀.₅S composite, for example, showed a remarkable conversion efficiency of 99.1% for pollutant degradation, with NiS acting as a co-catalyst that significantly enhances the photocatalytic activity of Zn₀.₅Cd₀.₅S. rsc.org The formation of nanocomposite films, like those made of polyvinyl alcohol (PVA) coated with nickel sulfide and graphene oxide (GO), also provides a high number of active sites for both adsorption and photocatalysis, leading to superior pollutant removal rates. mdpi.com

Table 1: Efficiency of Nickel Sulfide-Based Catalysts in Pollutant Degradation

Catalyst SystemPollutantDegradation EfficiencyKey Mechanism
nano-NiCo₂S₄@CNTs / PMSChloroquine Phosphate (CQP)99.86% in 30 minActivation of peroxymonosulfate (PMS) by NiCo₂S₄. nih.gov
FeNiS / PDS2,4,6-trichlorophenol (TCP)~82% dechlorinationActivation of peroxydisulfate (PDS) to produce sulfate radicals. rhhz.net
3NiS/Zn₀.₅Cd₀.₅SOrganic Dyes (e.g., MO)99.1%NiS as a co-catalyst enhancing the photocatalytic efficiency of Zn₀.₅Cd₀.₅S. rsc.org
GO/NiS/PVA filmMethylene (B1212753) Blue (MB) and Tetracycline (TC)Superior removal vs. single componentsIncreased active sites from microporous structure. mdpi.com

CO₂/CO Interconversion Catalysis

Nickel-sulfur species are central to the biological interconversion of carbon dioxide (CO₂) and carbon monoxide (CO), a reaction catalyzed with remarkable efficiency by enzymes called carbon monoxide dehydrogenases (CODHs). rsc.orgrsc.orgnih.gov These enzymes utilize a complex nickel-iron-sulfur cluster, often with a [NiFe₄S₄] core, at their active site to facilitate the reversible reaction CO₂ + 2H⁺ + 2e⁻ ⇌ CO + H₂O at near-zero overpotential. rsc.orgnih.gov The study of these natural systems provides a blueprint for designing synthetic, transition-metal-based catalysts for CO₂ reduction. rsc.orgrsc.orgnih.gov

In the CODH active site, the nickel ion is typically coordinated by sulfur donors from the Fe-S cluster. rsc.org This specific coordination environment is crucial for the catalytic activity, enabling the binding and conversion of CO₂. rsc.org The mechanism involves the binding of CO₂ to a low-coordinate nickel center, which can be in different redox states (Ni¹⁺, Ni²⁺, Ni³⁺) during the catalytic cycle. rsc.orgnih.gov The iron-sulfur cluster component plays an essential role in modulating the geometry and electron transfer processes at the nickel center. rsc.org

Inspired by these biological catalysts, synthetic iron-nickel sulfides have been investigated for their potential to reduce CO₂. Materials like greigite (Fe₃S₄) and violarite (FeNi₂S₄), which have structural similarities to the cubane (B1203433) clusters in CODH, have shown promise. ucl.ac.uk Violarite, in particular, has been demonstrated to reduce CO₂ under high pressure. ucl.ac.uk However, the stability and surface transformations of these materials under catalytic conditions are critical factors that influence their efficiency. ucl.ac.uk Research has shown that on such iron-nickel sulfide electrodes, the introduction of CO₂ can halt the formation of iron hydroxides/oxyhydroxides, likely due to the adsorption of CO₂ and its dissolved species, which in turn influences the catalytic current. ucl.ac.uk

The development of functional model compounds that mimic the CODH active site is a key area of research. rsc.org By designing synthetic nickel complexes that replicate the coordination environment and bind CO₂ or CO, scientists aim to understand the fundamental principles that allow nature to perform this conversion so efficiently and to develop robust, selective catalysts for CO₂ utilization. rsc.orgrsc.org

Reaction Kinetics and Rate Determining Steps

The kinetics can be significantly influenced by the catalyst's structure and composition. Introducing nickel vacancies into Ni₃S₂ nanosheets has been shown to dramatically accelerate HER kinetics. osti.gov Theoretical calculations revealed that Ni sites with a higher valence state, located near these vacancies, promote water dissociation, effectively lowering the kinetic barrier of the RDS. osti.gov This engineered catalyst exhibited a significantly reduced overpotential compared to the pristine material, even outperforming commercial Pt/C catalysts. osti.gov

Similarly, in the oxygen evolution reaction (OER), doping nickel-based catalysts can alter the RDS. For a sulfur, phosphorus, and iron co-doped nickel oxide catalyst, theoretical calculations showed that the incorporation of P and Fe modulated the electronic structure and reduced the activation barrier of the RDS, which was the conversion of *O to *OOH. rsc.org This optimization of the reaction pathway led to rapid OER kinetics. rsc.org

Kinetic studies are not limited to electrocatalysis. In the reduction of solid nickel sulfide (NiS) using a hydrogen-argon gas mixture, the process was found to follow a linear rate law, indicating that a chemical reaction, rather than a diffusion process, is the rate-determining step. researchgate.net The activation energy for this reduction was determined to be 103 kJ/mol. researchgate.net In the decarbonylation of stearic acid over a silver-promoted nickel sulfide catalyst, a kinetic model suggested that the increased selectivity was due to changes in the composition of adsorption complexes on the catalyst's active sites. researchgate.net

Table 2: Kinetic Parameters for Nickel Sulfide-Catalyzed Reactions

CatalystReactionRate-Determining Step (RDS)Key Kinetic Finding
Ni₃S₂/CCHydrogen Evolution Reaction (HER)Volmer stepTafel slope of 140.94 mV dec⁻¹. mdpi.com
Ni₃S₂ with Ni vacanciesHydrogen Evolution Reaction (HER)Water dissociation (Volmer step)Reduced kinetic barrier from 2.37 eV to 1.74 eV. osti.gov
S,P-NiO(Fe)Oxygen Evolution Reaction (OER)*O → *OOH transformationDoping reduced the activation barrier of the RDS. rsc.org
Solid NiSHydrogen ReductionChemical reactionFollows a linear rate law with an activation energy of 103 kJ/mol. researchgate.net

Role of Surface Reconstruction and Active Site Evolution

Nickel sulfide catalysts are not static materials; their surfaces undergo dynamic changes, or reconstruction, under reaction conditions. mit.edumdpi.comchinesechemsoc.org This surface reconstruction is a critical process that often leads to the in-situ formation of the true active species, which can have significantly enhanced catalytic activity compared to the pristine material. chinesechemsoc.orgcsic.es The original catalyst is therefore often referred to as a "precatalyst." chinesechemsoc.org

During the oxygen evolution reaction (OER) in alkaline media, for example, nickel sulfides like Ni₃S₂ are prone to transform into nickel oxides and (oxy)hydroxides. researchgate.net Density Functional Theory (DFT) calculations have shown that this process involves the leaching of surface sulfur atoms, which are then replaced by oxygen from the electrolyte. researchgate.net This transformation adjusts the coordination environment and electronic structure of the active sites, ultimately enhancing OER activity. researchgate.net In-situ Raman spectroscopy has confirmed the formation of γ-NiOOH on the surface of Ni₃S₂ during OER. chinesechemsoc.org

A similar phenomenon occurs during the oxygen reduction reaction (ORR). Crystalline Ni₃S₂ has been observed to undergo oxidative surface restructuring to form a thin (~2 nm), amorphous surface layer with a nominal NiS stoichiometry. mit.edu This reconstructed layer is highly active for the ORR. mit.edu DFT calculations suggest that the catalytic activity of these reconstructed phases is determined by the local coordination number of nickel and sulfur atoms, with Ni surface sites coordinated to three sulfur neighbors providing an optimal configuration for ORR catalysis. mit.edu

In the context of the hydrogen evolution reaction (HER), surface reconstruction also plays a pivotal role. NiS can undergo a phase transition to an intimately mixed phase of Ni₃S₂ and NiO. csic.es This restructuring creates highly active dual-functional sites at the Ni₃S₂/NiO interface, where the nickel interface is responsible for water dissociation and the sulfur interface acts as the active site for hydrogen adsorption and H₂ evolution. csic.es The presence of dopants can significantly influence this transformation; phosphorus doping in nickel sulfide, for instance, promotes the formation of a novel, active Ni-O layer that enhances HER activity. mdpi.com

The evolution of active sites can even involve swapping their elemental nature. In a hierarchical structure of NiS₂ on NiS₂-NiS foam, the catalytic active sites for HER were shown to swap from the conventional cationic Ni to anionic S. researchgate.net This change in the active site doubled the intrinsic activity and turnover frequency compared to the pure NiS₂ catalyst, highlighting the profound impact of active site evolution on catalytic performance. researchgate.net

Coordination Chemistry of Nickel with Sulfur Containing Ligands and Cluster Systems

Formation of Nickel-Sulfur Molecular Complexes

The formation of nickel-sulfur molecular complexes can be achieved through various synthetic strategies, often involving the reaction of a nickel(II) source with a sulfur-containing ligand. The solvent can play a crucial role in the outcome of these reactions. For instance, the reaction of a bis-thiosemicarbazone ligand with nickel(II) in ethanol (B145695) leads to the formation of a mononuclear homoleptic complex, [NiL¹], where the doubly deprotonated ligand coordinates in a cis-manner. mdpi.com In contrast, using methanol (B129727) as the solvent can induce an in situ modification of the ligand to L¹¹, resulting in a different complex, [Ni(L¹¹)₂], where two ligands coordinate in a trans-manner. mdpi.com Both complexes exhibit an N₂S₂ coordination environment around the nickel center, with a seesaw geometry. mdpi.com

Another approach involves the reaction of nickel carbonyl with dialkyl sulfides, which can produce hexameric compounds of the type [Ni(SR)₂]₆. wikipedia.org The synthesis of nickel-organo complexes has also been demonstrated under simulated early Earth conditions by incubating nickel sulfide (B99878) (NiS) in an acetylene-containing atmosphere, leading to the formation of species like (C₂H₂S₂)₂Ni. nih.gov

The following table summarizes the formation of different nickel-sulfur molecular complexes based on the reaction conditions.

PrecursorsSolvent/ConditionsResulting ComplexCoordination EnvironmentReference
Bis-thiosemicarbazone ligand + Nickel(II)Ethanol[NiL¹]N₂S₂, cis-coordination, seesaw geometry mdpi.com
Bis-thiosemicarbazone ligand + Nickel(II)Methanol[Ni(L¹¹)₂]N₂S₂, trans-coordination, seesaw geometry mdpi.com
Nickel carbonyl + Dialkyl sulfidesNot specified[Ni(SR)₂]₆Hexameric cluster wikipedia.org
Nickel sulfide (NiS) + Acetylene105 °C, aqueous(C₂H₂S₂)₂NiNot specified nih.gov

Ligand Design and Stereochemical Control

Ligand design is a powerful tool for controlling the stereochemistry and, consequently, the physical and chemical properties of nickel-sulfur complexes. The choice of ligand can dictate the coordination number and geometry of the nickel center, which can range from four-coordinate (tetrahedral or square planar) to five-coordinate (square pyramidal or trigonal bipyramidal) and six-coordinate (octahedral). wikipedia.orgnih.gov

For example, the use of a bis(2-mercaptoethyl)-1,2-dimercaptoethane ligand (H₂L¹) in reaction with [FeCp(CO)₂I] yields a dithiolate-bridged heterobimetallic species, [Ni(L¹)FeCp(CO)]PF₆. nih.gov In contrast, employing N,N′-dimethyl-N,N′-bis(2-mercaptoethyl)-bis(aminoethyl)sulfide (H₂L²) results in [Ni(L²)FeCp]I, which exhibits a distorted square pyramidal geometry at the nickel center. nih.gov The steric and electronic properties of the ligands are thus crucial in determining the final structure.

The halide ions present during synthesis can also influence the morphology and structure of nickel hydroxide (B78521)/sulfide hybrids. rsc.org The presence of different halide ions can lead to the formation of various architectures, such as flower-like balls, solid balls, and porous balls, demonstrating that even simple inorganic ions can play a role in stereochemical control. rsc.org

The following table provides examples of how ligand design influences the stereochemistry of nickel-sulfur complexes.

LigandResulting ComplexNickel Coordination GeometryKey FeatureReference
N,N′-dimethyl-N,N′-bis(2-mercaptoethyl)-bis(aminoethyl)sulfide (H₂L²)[Ni(L²)FeCp]IDistorted square pyramidalThioether S-center in apical position nih.gov
1,2-diphenylphosphinoethane (dppe) and 1,3-propanedithiolate (pdt²⁻)[(dppe)Ni(μ-pdt)Fe(CO)₃]TetrahedralBridging thiolates nih.gov
1,4,7-trithiacyclononane (ttcn)Ni(ttcn)₂₂OctahedralStrong field ligand minimizing zero-field splitting rsc.org

Heterometallic Nickel-Sulfur Clusters and Their Electronic Structures

Heterometallic nickel-sulfur clusters, particularly those containing iron, are of significant interest due to their presence in the active sites of enzymes like carbon monoxide dehydrogenase (CODH). nih.govresearchgate.net The electronic structure of these clusters is complex and arises from the magnetic coupling between the different metal centers. chemrxiv.orgacs.org

In a synthetic model of the CODH active site, a [NiFe₃S₄] cluster was incorporated into a ferredoxin protein. nih.govresearchgate.net Spectroscopic studies revealed facile movement of charge through the cluster, highlighting the delocalization of electron density. nih.govresearchgate.net In another study, synthetic iron-sulfur clusters with a three-coordinate nickel site were isolated, where the electronic structure was shown to result from strong magnetic coupling between Ni, Fe, and W sites. chemrxiv.orgacs.org X-ray absorption spectroscopy suggested a formal Ni¹⁺ oxidation state participating in a nonpolar Ni-W σ-bond. acs.org

Density functional theory (DFT) calculations on a dithiolate-bridged Ni-Fe complex, [(dppe)Ni(pdt)Fe(CO)₃], confirmed the presence of a bent Ni(d₂²)-Fe(d₂²) σ-bond in a singlet ground state. nih.gov The electronic configuration of the Fe center was determined to be (t₂g)⁶(σNiFe)² and the Ni center as (e')⁴(e'')⁴(σNiFe)². nih.gov

The table below outlines the electronic structure features of selected heterometallic nickel-sulfur clusters.

ClusterKey Electronic FeatureSpectroscopic/Computational EvidenceReference
[NiFe₃S₄] in ferredoxinCharge and spin delocalizationResonance Raman, X-ray absorption spectroscopy, EPR nih.govresearchgate.net
WFe₂NiS₄ clusterStrong magnetic coupling between Ni, Fe, and W; formal Ni¹⁺ stateEPR, Mössbauer, SQUID, X-ray absorption spectroscopy, DFT chemrxiv.orgacs.org
[(dppe)Ni(μ-pdt)Fe(CO)₃]Bent Ni-Fe σ-bondDFT calculations nih.gov

Polynuclear Nickel-Sulfur Cluster Synthesis and Reactivity

The synthesis of polynuclear nickel-sulfur clusters can be achieved through various methods, including the oligomerization of homoleptic nickel bis-dithiolene complexes where sulfur donor atoms become bridging ligands. mdpi.com An unusual tetra-nuclear nickel dithiolene complex, [Ni₄(ecpdt)₆]²⁻, was synthesized, featuring four nickel centers arranged in-line. mdpi.com This complex was found to have two distinct nickel oxidation states (2 × +2 and 2 × +3), with the Ni²⁺ centers in a square planar geometry and the Ni³⁺ centers in a square pyramidal geometry. mdpi.com

The reactivity of polynuclear nickel clusters is also an active area of research. For example, a μ₃-SnH capped trinuclear nickel cluster, [Ni₃(dppm)₃(μ₃-H)(μ₃-SnH)], displays a wide range of reactivity, including the oxidative addition of alkyl halides and the insertion of alkynes into the Sn-H bond. nih.govnsf.gov

The reactivity of dinuclear nickel complexes with sulfur has also been explored. A dinickel(II) complex with a disulfido unit in a cis-μ-1,2 bridging mode was synthesized. nih.gov Oxidation of this complex leads to desulfurization and the formation of a μ-sulfido complex, which can be further oxidized to a dinickel(II) complex with a bridging sulfur radical. nih.gov

The following table summarizes the synthesis and reactivity of some polynuclear nickel-sulfur clusters.

ClusterSynthesisReactivityReference
[Ni₄(ecpdt)₆]²⁻Reaction of a dithiolene precursor with a nickel sourceDissociation into dimeric or monomeric fragments in solution mdpi.com
[Ni₃(dppm)₃(μ₃-H)(μ₃-SnH)]Reduction of [Ni₃(dppm)₃(μ₃-Cl)(μ₃-SnCl₃)]Oxidative addition of alkyl halides, alkyne insertion nih.govnsf.gov
[LNi₂(S₂)] (L = ligand)Reaction of a dinickel precursor with a sulfur sourceOxidation leads to desulfurization and formation of a μ-sulfido complex nih.gov

Bio-inspired Nickel-Sulfur Architectures

The intricate structures of nickel-sulfur centers in enzymes have inspired the design and synthesis of novel materials with interesting catalytic properties. For instance, inspired by the active site of CODH, bulk iron-nickel sulfides like pentlandite (B1173512) (Fe₄.₅Ni₄.₅S₈) have been investigated as electrocatalysts for the reduction of carbon dioxide (CO₂). nih.gov These materials have shown the ability to reduce CO₂ to carbon monoxide (CO) and methane (B114726). nih.gov

Nature-inspired nanostructures, such as forest-like nickel sulfide nanotrees grown on nickel foam, have been developed as electrode materials for supercapacitors. researchgate.netelsevierpure.comrsc.org These hierarchical architectures provide a large number of surface-active sites, which facilitates the rapid diffusion of electrolyte ions. elsevierpure.comrsc.org

The development of functional models for enzymes like [NiFe]hydrogenase is another area of focus. Thiolate-bridged heterobimetallic Ni-Fe complexes have been synthesized to mimic the structural and spectroscopic features of the enzyme's active site. nih.gov Additionally, a nickel(II)-sulfur-based radical-ligand complex has been reported as a functional model of hydrogenase. nih.gov

The table below highlights some examples of bio-inspired nickel-sulfur architectures and their applications.

Bio-inspired ArchitectureInspirationApplicationKey FeatureReference
Pentlandite (Fe₄.₅Ni₄.₅S₈)Active site of CODHElectrocatalytic CO₂ reductionEfficiently reduces CO₂ to CO and methane nih.gov
Forest-like nickel sulfide nanotreesNatural hierarchical structuresSupercapacitor electrodesHigh surface area and rapid ion diffusion researchgate.netelsevierpure.comrsc.org
Thiolate-bridged Ni-Fe complexesActive site of [NiFe]hydrogenaseEnzyme modelingMimic structural and spectroscopic properties of the active site nih.gov

Advanced Materials Applications and Performance in Catalytic Systems

Nickel Sulfide-Based Electrocatalysts for Water Splitting

Electrocatalytic water splitting, which separates water into hydrogen and oxygen, is a cornerstone technology for green hydrogen production. nih.gov This process consists of two half-reactions: the hydrogen evolution reaction (HER) at the cathode and the oxygen evolution reaction (OER) at the anode. Nickel sulfides have emerged as promising, low-cost electrocatalysts for both reactions, challenging the reliance on expensive noble metals. nih.govresearchgate.net

The efficacy of these catalysts is often measured by the overpotential (the extra voltage required to drive the reaction at a certain rate) and the Tafel slope (which indicates the reaction kinetics). In alkaline environments, the HER proceeds via the Volmer, Heyrovsky, or Tafel steps, which involve the adsorption and subsequent combination of hydrogen intermediates on the catalyst surface. mdpi.com

Different nickel sulfide (B99878) stoichiometries and structures show varied performance. For instance, Ni₃S₂ is noted for its high conductivity due to its unique atomic ratio and structure, though it can suffer from a limited number of exposed active sites. mdpi.com Research has shown that creating heterostructures, such as Ni₃S₂@NiS, can optimize the hydrogen adsorption free energy, bringing it closer to the ideal value of zero and thus enhancing catalytic performance. mdpi.com Similarly, dual-phase nanostructures of NiS and Ni₇S₆ have demonstrated efficient OER catalysis, achieving a current density of 10 mA/cm² at a low overpotential of 0.29 V. acs.org During the OER process, the surface of the nickel sulfide often reconstructs to form nickel oxyhydroxide (NiOOH), which is the catalytically active species, while the underlying sulfide core maintains high conductivity. acs.org

The table below summarizes the performance of various nickel sulfide-based electrocatalysts for water splitting.

Catalyst MaterialReactionOverpotential (η) @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
Mo-NiS-F1.2HER7949.8 koreascience.kr
NixSy-5 (multi-phase)OER111- mdpi.com
rGO@SN-CoNi₂S₄HER142.6- researchgate.netspringerprofessional.de
NixSy-5 (multi-phase)HER148- mdpi.com
Ni₃S₂@CNTs/CC-ATOER200- acs.org
Dual-phase NiS/Ni₇S₆OER290- acs.org
rGO@SN-CoNi₂S₄OER310- researchgate.netspringerprofessional.de
Fe-NiS(2)/NrGOOER344 (at 100 mA/cm²)47 bohrium.com

Functional Materials in Electrochemical Devices (excluding specific battery performance data, focusing on fundamental electrochemical interactions)

Beyond water splitting, nickel sulfides serve as functional materials in other electrochemical devices, primarily supercapacitors and sensors, due to their rich redox activity and high electrical conductivity. mdpi.comresearchgate.net

In supercapacitors, which store charge via rapid surface-level reactions, nickel sulfides function as "battery-type" or pseudocapacitive electrodes. The fundamental charge storage mechanism involves a reversible Faradaic (redox) reaction between the nickel sulfide and hydroxide (B78521) ions (OH⁻) from the alkaline electrolyte. mdpi.com This interaction can be represented as: NiS + OH⁻ ↔ NiSOH + e⁻. mdpi.com The ability to undergo these rapid and reversible surface reactions allows for high specific capacitance. mdpi.com The physical morphology of the electrode is critical; materials designed with high surface area, such as wrinkle-shaped or porous, cotton-like NiS nanostructures, provide ample space for the electrolyte to interact with the material, facilitating efficient charge transfer. mdpi.comrsc.org Combining nickel sulfide with conductive matrices like carbon further enhances performance by improving the penetration of electrolyte ions into the active material. acs.org

In the realm of electrochemical sensors, nickel sulfides can act as the catalytic element for detecting specific analytes. For example, a nanocomposite of Ni₃S₂ nanoparticles dispersed on multi-walled carbon nanotubes (MWCNTs) has been developed as an effective electrode for the enzyme-free detection of glucose. researchgate.net The fundamental principle is the direct electrocatalytic oxidation of glucose on the surface of the Ni₃S₂/MWCNT composite, which generates a measurable electrical signal corresponding to the glucose concentration. researchgate.net

Photocatalytic Materials for Environmental Remediation

Nickel sulfide-based materials are emerging as effective photocatalysts for breaking down environmental pollutants in water. rsc.orgnih.gov Photocatalysis uses light energy to drive chemical reactions. rsc.org The effectiveness of nickel sulfide in this area stems from its unique electronic and optical properties, particularly its narrow bandgap. rsc.orgrsc.orgresearchgate.net Unlike wide-bandgap semiconductors that primarily absorb UV light, the narrow bandgap of NiS allows it to absorb a significant portion of the visible light spectrum, which constitutes a large part of solar energy. rsc.orgresearchgate.net

Photocatalyst SystemApplication/TargetKey FindingReference
NiS-based nanostructuresWater decontaminationHigh stability and cost-effectiveness make it ideal for photocatalysis. rsc.orgrsc.org
NiS/g-C₃N₄ compositeRhodamine B (RhB) degradationSulfur doping and NiS loading significantly improved photocatalytic activity compared to pure g-C₃N₄. rsc.org
CdS-NiS compositePhotocatalytic H₂ productionAchieved an impressive 99.1% conversion efficiency, demonstrating robust cycling stability. rsc.org
NiS and NiS₂ heterostructuresDegradation of organic contaminantsShowed significant improvements in degradation efficiency, comparable to expensive noble-metal photocatalysts. nih.govsemanticscholar.org

Nanomaterial Integration for Enhanced Catalytic Performance

The catalytic performance of nickel sulfide can be significantly amplified by integrating it with advanced nanomaterials, particularly carbon-based structures like graphene and carbon nanotubes (CNTs). acs.orgbohrium.com These hybrid materials leverage the synergistic effects between the components to overcome the limitations of standalone nickel sulfide, such as poor conductivity in some phases or the tendency for nanoparticles to aggregate. bohrium.com

Graphene Integration: Nitrogen-doped reduced graphene oxide (NrGO) serves as an excellent support for nickel sulfide catalysts. bohrium.com Its large specific surface area allows for the uniform dispersion of NiS nanoparticles, preventing them from clumping together and maximizing the number of accessible active sites. bohrium.com Furthermore, the high electrical conductivity of graphene facilitates rapid charge transfer kinetics, which is crucial for efficient electrocatalysis. bohrium.com A composite of iron-doped NiS on NrGO (Fe-NiS/NrGO) has demonstrated superior OER performance due to these combined benefits. bohrium.com

Carbon Nanotube (CNT) Integration: CNTs offer a robust and highly conductive framework for nickel sulfide. One innovative approach involves the in-situ synthesis of Ni₃S₂ nanowires directly inside CNTs, forming a core-shell structure (Ni₃S₂@CNTs). acs.org This architecture ensures intimate contact between the conductive CNT and the active Ni₃S₂ phase, providing abundant active sites and exceptional structural stability. acs.org This synergy enhances electrical conductivity and generates numerous electrochemically active sites. acs.org In other designs, Ni₃S₂ nanoparticles are decorated on the outer surface of MWCNTs, a configuration that also improves performance in both HER and glucose sensing by leveraging the high surface area and conductivity of the CNT support. researchgate.net

Design Principles for High-Performance Nickel-Sulfur Catalysts

The development of highly efficient nickel sulfide catalysts is not serendipitous but is guided by several key design principles aimed at optimizing their structural and electronic properties.

Composition and Phase Engineering: The catalytic properties of nickel sulfide are intrinsically linked to its stoichiometry (the ratio of nickel to sulfur). mdpi.com Different phases (e.g., NiS, Ni₃S₂, NiS₂, or multi-phase composites) possess distinct electronic structures and, therefore, different levels of activity. mdpi.comacs.org Precisely controlling the synthesis conditions to achieve a specific phase or a synergistic multi-phase composition is a fundamental strategy for tuning catalytic performance. mdpi.com

Morphology Control: The physical shape and structure of the catalyst at the nanoscale have a profound impact on its performance. acs.org Strategies focus on creating morphologies like nanorods, porous spheres, or vertically aligned flakes to maximize the electrochemically active surface area. koreascience.krjecst.org A larger surface area exposes more active sites to the reactants and provides better pathways for mass and electron transport. koreascience.kr

Heteroatom Doping: Introducing a small number of foreign atoms (dopants) like iron, cobalt, or molybdenum into the nickel sulfide crystal lattice can dramatically alter its electronic properties. bohrium.comresearchgate.net Doping can optimize the adsorption energy of reaction intermediates, improve electrical conductivity, and create defects that act as highly active catalytic centers. researchgate.net

Interface and Heterostructure Construction: Creating an interface between nickel sulfide and another material (e.g., a metal oxide, a different metal sulfide, or graphene) can generate unique synergistic effects. csic.es For example, an interface between Ni₃S₂ and NiO was found to create highly active dual-functional sites where the Ni interface facilitates water dissociation and the S interface promotes hydrogen evolution. csic.es This interface engineering is a powerful tool for boosting catalytic activity beyond that of the individual components.

Active Site Identification and Engineering: A deep understanding of the actual active sites is crucial for rational catalyst design. Advanced spectroscopic techniques have revealed that catalyst surfaces are dynamic and can restructure during the reaction. csic.esmit.edu For instance, Ni₃S₂ has been observed to form a thin, amorphous NiS-like layer on its surface under reaction conditions, and it is this reconstructed layer that exhibits superior catalytic activity. mit.eduresearchgate.net Theoretical calculations suggest that specific atomic arrangements, such as a nickel atom coordinated with three sulfur neighbors, provide an optimal energetic landscape for catalysis. mit.eduresearchgate.net

Future Research Directions and Emerging Opportunities in Nickel Sulfur Chemistry

Exploration of Novel Nickel-Sulfur Phases and Metastable Structures

The nickel-sulfur system is known for its rich variety of stoichiometric compounds, including NiS, NiS₂, Ni₃S₂, Ni₃S₄, Ni₇S₆, and Ni₉S₈, each existing in different crystalline phases such as hexagonal, rhombohedral, and cubic forms. mdpi.comnih.govajol.info While these known phases have been the subject of extensive study, a significant opportunity lies in the exploration and stabilization of novel and metastable nickel-sulfur structures.

Metastable phases, which are not the most thermodynamically stable form under a given set of conditions, can exhibit unique and often enhanced properties compared to their stable counterparts. Research has shown that various metastable crystalline phases of nickel sulfide (B99878) can be formed at low temperatures, depending on the specific preparation conditions. ajol.inforesearchgate.net The challenge, and indeed the opportunity, is to develop synthetic strategies that provide precise kinetic control over the reaction pathways, allowing for the selective formation and isolation of these transient structures.

Future research will likely focus on navigating the complex energy landscapes of the Ni-S system to predict and synthesize entirely new phases. This involves exploring non-equilibrium synthesis techniques, such as low-temperature solvothermal methods, microwave-assisted synthesis, and precursor-based approaches, which can trap materials in metastable states. researchgate.netacs.org The ability to control the stoichiometry and crystal structure with atomic precision is paramount. For instance, the synthesis of single crystalline phases with controlled morphology remains a non-trivial task but is crucial as the material's performance is often linearly correlated to its crystalline structure. acs.org The exploration of this expanded phase space holds the potential to uncover nickel sulfide materials with tailored electronic, catalytic, and energy storage capabilities.

Table 1: Known Stoichiometric Phases of Nickel Sulfide This table is based on data from multiple sources and provides an overview of the variety of known nickel sulfide compounds.

FormulaName/MineralCrystal System(s)
NiSMilleriteRhombohedral, Hexagonal
NiS₂VaesiteCubic
Ni₃S₂HeazlewooditeRhombohedral (Trigonal)
Ni₃S₄PolydymiteCubic
Ni₇S₆-Orthorhombic
Ni₉S₈Pentlandite (B1173512) (Fe,Ni)₉S₈Tetragonal

Advanced In Situ and Operando Characterization Techniques

Understanding the dynamic processes that govern the formation of nickel-sulfur compounds and their function in devices is critical for future advancements. Traditional ex situ characterization methods, where the material is analyzed before and after a reaction, provide only a snapshot in time. The future of nickel-sulfur research hinges on the increasing application of advanced in situ and operando techniques, which allow for the real-time observation of materials under actual reaction or operating conditions. frontiersin.orgnih.gov

Techniques such as operando X-ray diffraction (XRD), X-ray absorption spectroscopy (XAS), and near-ambient pressure X-ray photoelectron spectroscopy (NAP-XPS) are becoming indispensable tools. frontiersin.orgresearchgate.netresearchgate.netacs.org Operando XRD can monitor crystal structure changes and phase transitions as they occur, for example, during the charging and discharging of a nickel sulfide-based battery. researchgate.netfrontiersin.orgmdpi.com This provides direct evidence of the (de)lithiation or (de)sodiation mechanisms. researchgate.net Similarly, operando XAS and XPS can track the evolution of the local atomic structure and electronic states of nickel and sulfur atoms during electrocatalysis, helping to identify the true active sites and intermediate species. nih.govresearchgate.net For instance, studies have used these methods to observe the in-situ phase transition of NiS into a more active mixed-phase material during the hydrogen evolution reaction (HER), revealing that the interface between the newly formed phases acts as a synergistic active site. researchgate.net

The integration of these powerful analytical tools into research workflows will provide unprecedented insight into:

Synthesis Mechanisms: Elucidating the nucleation and growth pathways of different nickel sulfide phases.

Reaction Intermediates: Identifying transient species in catalytic cycles.

Degradation Pathways: Understanding how and why materials lose activity or capacity over time.

Structure-Property Relationships: Directly correlating dynamic structural changes with electrochemical performance.

By providing a continuous stream of data from a working system, these techniques will enable a more rational and accelerated design of next-generation nickel-sulfur materials. frontiersin.org

Rational Design of Nickel-Sulfur Heterostructures and Composites

A highly promising strategy for enhancing the performance of nickel sulfides is to integrate them into heterostructures and composites. By combining nickel sulfide with other materials—such as other metal sulfides, phosphides, nitrides, or carbon-based nanostructures—it is possible to create synergistic effects that surpass the capabilities of the individual components. mdpi.comrsc.orgrsc.org The key to future progress in this area is the shift from empirical, trial-and-error approaches to a more "rational design" methodology, guided by theoretical calculations.

Density Functional Theory (DFT) has emerged as a powerful tool for designing these complex materials. aip.org DFT calculations can predict how the electronic structure will change at the interface between nickel sulfide and another material. mdpi.comresearchgate.net This allows researchers to engineer the heterostructure for specific functions. For example, in electrocatalysis, DFT can be used to:

Optimize Adsorption Energies: Calculate the binding energy of reaction intermediates (like H*) to the catalyst surface, aiming for a value that is neither too strong nor too weak, thereby minimizing the reaction overpotential. mdpi.comrsc.org

Modulate Charge Distribution: Predict how electrons will redistribute at the heterointerface, which can increase conductivity and create more active catalytic sites. rsc.org

Lower Reaction Barriers: Identify the rate-determining step in a reaction and design an interface that lowers its energy barrier. rsc.orgrsc.org

Recent research has successfully demonstrated this approach by creating heterostructures like Ni₃S₄–MoS₂ and NiS–Ni₂P. rsc.orgrsc.org In these systems, DFT calculations predicted that the interface would facilitate water dissociation and optimize hydrogen adsorption, which was then confirmed by experimental results showing enhanced catalytic activity. mdpi.comrsc.org This synergy between computational modeling and experimental synthesis represents a powerful paradigm for the future, enabling the deliberate and efficient creation of nickel-sulfur heterostructures with precisely tailored properties for catalysis, energy storage, and other applications.

Integration of Machine Learning and AI in Materials Discovery

The compositional and structural space of nickel-sulfur compounds and their potential composites is vast, making traditional experimental exploration a slow and resource-intensive process. The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this landscape by dramatically accelerating the pace of materials discovery. azom.comresearchgate.net

High-Throughput Screening: ML models can be trained to rapidly screen thousands of potential bimetallic or multimetallic sulfide compositions to predict their stability, electronic properties, and catalytic activity, flagging the most promising candidates for experimental synthesis. nih.govresearchgate.netresearchgate.net

Property Prediction: AI can predict the properties of yet-to-be-synthesized materials, guiding researchers toward compounds with desired characteristics, such as an optimal bandgap for photocatalysis or high theoretical capacity for batteries. azom.com

Accelerated Experimentation: Autonomous systems can be developed where an AI controls the synthesis equipment (e.g., for chemical vapor deposition or pulsed laser deposition), analyzes the resulting material, and then uses that data to decide on the parameters for the next experiment, creating a closed loop of discovery with minimal human intervention. innovations-report.com

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing nickel sulfane complexes with high purity?

  • Methodological Answer : Synthesis typically involves controlled reactions between nickel precursors (e.g., NiCl₂) and sulfane ligands under inert atmospheres to prevent oxidation. Characterization requires X-ray crystallography for structural confirmation , paired with elemental analysis and spectroscopic techniques (UV-Vis, FTIR) to verify ligand coordination and purity. For air-sensitive compounds, Schlenk-line techniques are essential. Reproducibility hinges on precise stoichiometric ratios and reaction temperature control (±2°C tolerance) .

Q. How can researchers resolve discrepancies in reported crystallographic data for nickel sulfane compounds?

  • Methodological Answer : Cross-validate data using multiple databases (e.g., Cambridge Structural Database, CCDC) and compare unit cell parameters. Discrepancies may arise from solvent inclusion or polymorphic variations. Repeating experiments under identical conditions and reporting detailed crystallographic refinement parameters (R-factors, residual electron density) ensures transparency .

Q. What are the key considerations for designing toxicity studies on nickel sulfane compounds?

  • Methodological Answer : Use in vitro models (e.g., human cell lines) to assess acute toxicity via MTT assays, ensuring controls for nickel ion leaching. Pair with ICP-MS to quantify intracellular nickel accumulation. For in vivo studies, adhere to OECD guidelines for dosing and histopathological analysis, referencing PubChem compound profiles for baseline toxicity data .

Advanced Research Questions

Q. How do ligand substituents influence the electronic structure of nickel sulfane complexes?

  • Methodological Answer : Employ DFT calculations (e.g., B3LYP functional) to model frontier molecular orbitals and compare with experimental UV-Vis and EPR data. Substituents like electron-withdrawing groups (NO₂) reduce HOMO-LUMO gaps, altering redox potentials. Validate via cyclic voltammetry in non-aqueous electrolytes (e.g., 0.1M TBAPF₆ in acetonitrile) .

Q. What strategies mitigate data irreproducibility in catalytic applications of nickel sulfane complexes?

  • Methodological Answer : Standardize catalytic testing protocols (e.g., substrate-to-catalyst ratios, solvent degassing). Use high-purity substrates and internal standards (e.g., n-dodecane for GC-MS calibration). Report turnover numbers (TON) and frequencies (TOF) with error margins (±5%). Cross-check with kinetic isotope effects to confirm mechanistic pathways .

Q. How can researchers elucidate reaction mechanisms in nickel sulfane-mediated cross-coupling reactions?

  • Methodological Answer : Combine operando spectroscopy (Raman, XAFS) to track intermediate species during catalysis. Isotopic labeling (e.g., deuterated substrates) identifies rate-determining steps. Computational modeling (MD simulations) complements experimental data to map free-energy landscapes .

Data Presentation & Analysis

Q. What statistical approaches are optimal for analyzing spectroscopic data from nickel sulfane studies?

  • Methodological Answer : Use multivariate analysis (PCA or PLS) for large spectral datasets to identify clustering patterns. For time-resolved data, apply nonlinear regression (e.g., Levenberg-Marquardt algorithm) to fit kinetic models. Report confidence intervals (95% CI) and p-values for significance testing .

Q. How should conflicting toxicity data between in vitro and in vivo models be interpreted?

  • Methodological Answer : Assess bioavailability differences (e.g., protein binding in serum) using physiologically based pharmacokinetic (PBPK) modeling. Conduct metabolite profiling (LC-HRMS) to identify active species. Cross-reference with epidemiological studies for human relevance .

Tables for Key Comparisons

Table 1 : Common Characterization Techniques for Nickel Sulfane Complexes

TechniqueApplicationLimitationsReferences
X-ray CrystallographyStructural elucidationRequires single crystals
EPR SpectroscopySpin state determinationLimited to paramagnetic species
DFT CalculationsElectronic structure modelingDependent on functional choice

Table 2 : Toxicity Endpoints for Nickel Sulfane Compounds

EndpointModel SystemKey MetricsReferences
CytotoxicityHEK293 cellsIC₅₀, ROS generation
GenotoxicityComet assay% DNA in tail
Chronic ExposureRodent modelsHistopathology, organ weights

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.